Ganirelix Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
| Record name | Ganirelix acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANIRELIX ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Ganirelix Acetate on Pituitary Gonadotrophs
Abstract
This compound is a potent and selective third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a synthetic decapeptide widely employed in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[2][3] This is achieved through its direct and competitive antagonism of GnRH receptors on the anterior pituitary gonadotrophs, leading to a rapid, profound, and reversible suppression of gonadotropin secretion.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, its quantitative pharmacological properties, and the detailed experimental methodologies used to characterize its function.
Core Mechanism of Action: Competitive Antagonism
This compound functions by competitively blocking the gonadotropin-releasing hormone (GnRH) receptors located on the surface of the pituitary gonadotroph cells. As a GnRH antagonist, it binds with high affinity to these receptors but does not activate the subsequent intracellular signaling pathway. This direct blockade prevents the endogenous, pulsatile GnRH from binding to and stimulating the gonadotrophs.
The result is an immediate, dose-dependent inhibition of the synthesis and secretion of the two primary gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The suppressive effect of Ganirelix on LH is more pronounced than its effect on FSH. A key characteristic of Ganirelix, consistent with its antagonist nature, is the absence of an initial "flare-up" or release of endogenous gonadotropins, a phenomenon observed with GnRH agonists. The suppression is reversible, with pituitary function and hormone levels typically returning to baseline within 48 hours after discontinuation of the drug.
Molecular Signaling Pathway Interruption
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of endogenous GnRH to this receptor primarily activates the Gαq/11 protein subunit, initiating a well-characterized intracellular signaling cascade. Ganirelix, by occupying the receptor's binding site, prevents this cascade from being initiated.
The key steps in the GnRH signaling pathway that are inhibited by Ganirelix include:
-
G-Protein Activation: GnRH binding normally causes a conformational change in the receptor, activating the Gαq/11 protein. Ganirelix binding prevents this activation.
-
Phospholipase C (PLC) Inhibition: Activated Gαq/11 stimulates the effector enzyme PLC. By preventing G-protein activation, Ganirelix blocks PLC stimulation.
-
Second Messenger Suppression: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The absence of PLC activity means these second messengers are not produced.
-
Intracellular Calcium Mobilization Prevention: IP3 typically binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This crucial step for gonadotropin release is blocked.
-
Protein Kinase C (PKC) Inactivation: DAG, along with elevated intracellular Ca2+, normally activates Protein Kinase C (PKC). Without these signals, PKC remains inactive.
The culmination of this signaling blockade is the cessation of synthesis and exocytosis of LH and FSH from the gonadotroph cells.
References
An In-depth Technical Guide on the GnRH Receptor Binding Affinity and Kinetics of Ganirelix Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix Acetate is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a cornerstone in assisted reproductive technologies, where it is utilized to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2] Unlike GnRH agonists that induce an initial stimulatory phase, this compound acts as a competitive antagonist, binding directly to the GnRH receptors in the anterior pituitary gland.[1][2] This competitive blockade results in an immediate, profound, and reversible suppression of gonadotropin (LH and Follicle-Stimulating Hormone, FSH) secretion, offering precise control over the ovulatory cycle.
This technical guide provides a detailed analysis of the binding affinity and kinetics of this compound with its target, the human GnRH receptor (GnRHR). A thorough understanding of these fundamental molecular interactions is critical for the optimization of its clinical application and for the development of future GnRH analogues.
GnRH Receptor Binding Affinity & Kinetics
The efficacy of this compound is fundamentally rooted in its high-affinity binding to the GnRH receptor. It competitively displaces the endogenous GnRH peptide, thereby preventing receptor activation and the subsequent downstream signaling cascade. The characteristics of this binding are quantified by several key parameters, including the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor population is occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an unlabeled drug required to displace 50% of a specific radioligand.
This compound exhibits a significantly higher binding affinity for the GnRH receptor in comparison to the native GnRH ligand, a key attribute that contributes to its potent antagonist activity.
Data Presentation: Quantitative Binding Parameters
The following table summarizes the quantitative binding parameters for this compound and the native GnRH ligand.
| Ligand | Parameter | Value (nM) | Receptor Source |
| This compound | Kd | 0.4 | Human GnRH Receptor |
| IC50 | 3.6 | Human GnRH Receptor | |
| GnRH (native) | Kd | 3.6 | Human GnRH Receptor |
Mechanism of Action & Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon the binding of the endogenous GnRH ligand, the receptor primarily couples to the Gq/11 class of G-proteins. This initiates a well-defined intracellular signaling cascade:
-
Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG activates Protein Kinase C (PKC).
-
Gonadotropin Release: The combined elevation of intracellular Ca2+ and the activation of PKC culminates in the synthesis and secretion of the gonadotropins, LH and FSH, from the anterior pituitary.
This compound, as a competitive antagonist, physically occupies the GnRH binding site on the receptor, thereby preventing GnRH from binding and initiating this signaling cascade. This leads to a rapid and effective suppression of LH and FSH release.
Mandatory Visualization: Signaling Pathway
Caption: GnRH signaling pathway and its competitive inhibition by this compound.
Experimental Protocols
The binding affinity of this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay.
Detailed Methodology: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) or pituitary tissue homogenates.
-
Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., [125I]-triptorelin or a similar radiolabeled GnRH analog).
-
Unlabeled Competitor: this compound at a range of concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing protease inhibitors and other necessary ions (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
Control wells:
-
Total Binding: Radioligand and assay buffer only (no competitor).
-
Non-specific Binding: Radioligand and a saturating concentration of an unlabeled GnRH analog to block all specific binding sites.
-
-
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent GnRH receptor antagonist characterized by its high binding affinity, which is approximately ninefold greater than that of the endogenous GnRH ligand. Its mechanism of action involves the competitive blockade of the GnRH receptor on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and FSH secretion. The quantitative binding parameters and the well-defined signaling pathway underscore its efficacy in clinical applications, particularly in assisted reproductive technologies. The detailed experimental protocols provided herein serve as a guide for the continued research and development of GnRH receptor modulators. Further investigation into the specific kinetic parameters (kon and koff) of this compound would provide a more complete understanding of its receptor interaction dynamics.
References
Pharmacodynamics of Ganirelix Acetate: A Technical Guide to Luteinizing and Follicle-Stimulating Hormone Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Ganirelix Acetate, focusing on its core mechanism of suppressing Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This compound is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is primarily utilized in assisted reproductive technologies (ART) to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation (COH).[4][5]
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
The reproductive cycle is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the gonadotroph cells in the anterior pituitary gland to synthesize and secrete LH and FSH. These gonadotropins are essential for ovarian follicle growth, maturation, and the induction of ovulation.
This compound functions by competitively blocking the GnRH receptors on the pituitary gonadotrophs. By binding to these receptors, it prevents endogenous GnRH from exerting its effect, leading to a rapid, profound, and reversible suppression of gonadotropin secretion. A key characteristic of this compound is the absence of an initial release of endogenous gonadotropins, which is a hallmark of its antagonist effect, distinguishing it from GnRH agonists that cause an initial "flare-up" of LH and FSH levels.
The suppressive effect on LH is more pronounced than on FSH. This immediate inhibition is crucial in COH protocols, as it prevents a premature LH surge that could otherwise lead to untimely ovulation and hinder the retrieval of multiple mature oocytes. Upon discontinuation of treatment, pituitary LH and FSH levels fully recover within 48 hours.
Quantitative Pharmacodynamic Effects on LH and FSH
Clinical studies have quantified the dose-dependent effects of this compound on gonadotropin suppression. A dose-finding trial involving doses from 0.0625 mg to 2 mg determined that 0.25 mg is the minimal effective daily dose to prevent premature LH surges without causing excessive suppression that could compromise pregnancy rates. Doses of 0.0625 mg and 0.125 mg were insufficient to completely block the GnRH receptors, resulting in premature LH rises. Conversely, a 2 mg dose led to overly profound LH suppression and no ongoing pregnancies in the initial patient cohort.
Table 1: Dose-Proportional Pharmacokinetics and Gonadotropin Suppression (Multiple Doses) Data from a study in healthy female volunteers receiving daily subcutaneous injections for 7 days.
| Daily Dose | Mean Peak Concentration (Cmax) | Mean Area Under the Curve (AUC0-24h) | Maximal LH Decrease | Maximal FSH Decrease |
| 0.125 mg | 5.2 ng/mL | 33.0 ng·h/mL | N/A | N/A |
| 0.250 mg | 11.2 ng/mL | 77.1 ng·h/mL | 74% | 32% |
| 0.500 mg | 22.2 ng/mL | 137.8 ng·h/mL | N/A | N/A |
Table 2: Hormonal Suppression Following the Last 0.25 mg Daily Dose Data from a multiple-dose study in healthy female volunteers.
| Hormone | Maximal Decrease from Baseline | Time to Maximal Decrease (Post-Injection) |
| Luteinizing Hormone (LH) | 74% | 4 hours |
| Follicle-Stimulating Hormone (FSH) | 32% | 16 hours |
| Estradiol (E2) | 25% | 16 hours |
These studies demonstrate that this compound's pharmacokinetics are dose-proportional. Following administration of the recommended 0.25 mg dose, steady-state serum concentrations are achieved within 2 to 3 days. The suppression of gonadotropins is immediate and rapidly reversible after treatment is discontinued.
Experimental Protocols
The pharmacodynamic profile of this compound has been established through rigorous clinical trials. The methodologies below represent typical protocols used to evaluate its efficacy and safety.
A. Dose-Finding and Pharmacodynamic Study Protocol (Phase I/II)
-
Objective: To assess the dose-proportionality, pharmacokinetics, and pharmacodynamic effects (gonadotropin suppression) of multiple doses of this compound.
-
Study Design: A randomized, parallel-group, double-blind clinical trial.
-
Participant Population: Healthy female volunteers of reproductive age with normal endocrine parameters.
-
Intervention:
-
Participants are randomized into different cohorts, each receiving a specific daily subcutaneous dose of this compound (e.g., 0.125 mg, 0.25 mg, 0.50 mg) for a set duration, typically 7 days.
-
-
Monitoring and Data Collection:
-
Pharmacokinetics: Serial blood samples are collected at predetermined intervals before and after drug administration to measure serum Ganirelix concentrations. Key parameters like Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the curve) are calculated.
-
Pharmacodynamics: Blood samples are also assayed for serum LH, FSH, and estradiol (E2) concentrations to quantify the degree of hormonal suppression.
-
-
Primary Endpoints:
-
Assessment of dose-proportionality of pharmacokinetic parameters.
-
Quantification of the reduction in serum LH, FSH, and E2 levels from baseline.
-
B. Efficacy in Controlled Ovarian Hyperstimulation (COH) Protocol (Phase III)
-
Objective: To evaluate the efficacy and safety of this compound (0.25 mg) in preventing premature LH surges in women undergoing COH for ART.
-
Study Design: Multicenter, open-label, randomized controlled trial.
-
Participant Population: Women with normal endocrine and pelvic ultrasound parameters undergoing COH for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).
-
Intervention Protocol:
-
Baseline: A baseline assessment of hormone levels (FSH, LH, E2) and a transvaginal ultrasound are performed on Day 2 or 3 of the menstrual cycle.
-
FSH Stimulation: Ovarian stimulation is initiated on Day 2 or 3 with a daily subcutaneous injection of recombinant FSH (rFSH). The FSH dose is adjusted based on the individual's ovarian response, monitored by ultrasound.
-
Ganirelix Administration: Daily subcutaneous injections of 0.25 mg this compound are initiated during the mid-to-late follicular phase, typically on stimulation day 5 or 6, or when a lead follicle reaches a diameter of ≥14 mm.
-
Continued Treatment: Both rFSH and this compound are continued daily until the day of human chorionic gonadotropin (hCG) administration. The mean duration of Ganirelix treatment is approximately 5 days.
-
Triggering Maturation: When ultrasound confirms that a sufficient number of follicles have reached an adequate size (e.g., ≥17 mm), a single injection of hCG is administered to induce final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after the hCG injection.
-
-
Primary Endpoints:
-
Incidence of premature LH surges (defined as LH ≥10 mIU/mL prior to hCG administration).
-
Number of mature oocytes retrieved.
-
Clinical pregnancy rates.
-
Logical Framework of Gonadotropin Suppression
The clinical application of this compound is based on a clear cause-and-effect relationship. The administration of the drug directly leads to the suppression of gonadotropins, which in turn achieves the primary clinical objective of preventing a premature LH surge, thereby enabling a controlled and successful ART cycle.
Conclusion
This compound is a potent and effective GnRH antagonist that provides immediate, dose-dependent, and reversible suppression of LH and FSH. Its pharmacodynamic profile, characterized by a more pronounced suppression of LH than FSH and the absence of a stimulatory flare-up, makes it a cornerstone of modern ART protocols. The standard 0.25 mg daily dose has been rigorously established to be the optimal dosage for preventing premature LH surges, thereby allowing for controlled ovarian hyperstimulation and improving the outcomes of in vitro fertilization procedures.
References
An In-depth Technical Guide to the Molecular Structure and Function of Ganirelix Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ganirelix Acetate, a synthetic decapeptide with significant application in assisted reproductive technologies. We will delve into its molecular characteristics, mechanism of action, physicochemical properties, and the experimental protocols used to elucidate its function.
Molecular Structure and Physicochemical Properties
This compound is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone (GnRH).[1][2] Its structure is derived from native GnRH with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10.[3][4][5] These modifications result in a molecule with high antagonistic activity and stability.
The chemical formula for this compound is C80H113ClN18O13·2C2H4O2, and it has a molecular weight of 1690.4 g/mol . The peptide sequence is N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide acetate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C80H113ClN18O13 (free base) | |
| Molecular Weight | 1570.4 g/mol (anhydrous free base) | |
| Appearance | Colorless, sterile, ready-to-use, aqueous solution | |
| pH of Solution | 5.0 | |
| In Vitro Protein Binding | 81.9% (human plasma) | |
| Solubility | Soluble in ethanol (~0.25 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), and PBS, pH 7.2 (~10 mg/ml). | |
| Stability | Stable under normal conditions. |
Mechanism of Action: GnRH Antagonism
This compound functions by competitively blocking GnRH receptors on the anterior pituitary gland. This action prevents the endogenous GnRH from binding and initiating its downstream signaling cascade, which is crucial for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Unlike GnRH agonists, which cause an initial surge in gonadotropin release before downregulating the receptors, this compound induces a rapid and reversible suppression of LH and FSH secretion without an initial flare-up. The suppression of LH is more pronounced than that of FSH. Upon discontinuation of this compound, pituitary LH and FSH levels typically recover within 48 hours.
This immediate and profound suppression of gonadotropins is pivotal in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF), where it prevents premature LH surges and subsequent premature ovulation.
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on gonadotroph cells in the anterior pituitary activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The synergistic action of increased intracellular Ca2+ and PKC activation results in the synthesis and release of LH and FSH. This compound competitively inhibits the initial step of this pathway by blocking the GnRH receptor.
Pharmacokinetics and Receptor Binding Affinity
This compound is rapidly absorbed following subcutaneous injection, with maximum serum concentrations achieved approximately one hour after dosing. It exhibits dose-proportional pharmacokinetics in the dose range of 125 to 500 mcg.
Table 2: Pharmacokinetic Parameters of this compound (250 mcg Single Subcutaneous Injection)
| Parameter | Mean Value (SD) | Source(s) |
| Absolute Bioavailability | 91.1% | |
| Maximum Serum Concentration (Cmax) | 11.2 (2.4) ng/mL | |
| Time to Maximum Concentration (tmax) | 1.1 (0.2) hours | |
| Volume of Distribution (Vd) | 43.7 (11.4) L | |
| Elimination Half-life (t1/2) | 16.2 (1.6) hours |
Ganirelix exhibits a significantly higher binding affinity for the GnRH receptor compared to the native GnRH ligand. This high affinity contributes to its potent antagonist effect.
Table 3: GnRH Receptor Binding Affinity
| Ligand | Dissociation Constant (Kd) | Source(s) |
| Ganirelix | 0.4 nM | |
| GnRH | 3.6 nM | |
| Ligand | Half-maximal Inhibitory Concentration (IC50) | Source(s) |
| Ganirelix | 3.6 nM |
Synthesis
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies have been described.
A general approach using Fmoc chemistry involves the sequential coupling of protected amino acids to a solid support resin. The process starts from the C-terminal amino acid and proceeds to the N-terminus. After the complete peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed. The crude peptide is then purified, typically by chromatography, followed by salt exchange and lyophilization to yield the final this compound product.
Experimental Protocols
GnRH Receptor Binding Affinity Assay (Competitive Displacement Assay)
Objective: To determine the binding affinity (IC50 or Kd) of this compound for the GnRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction containing the GnRH receptors.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Radioligand Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the GnRH receptors.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GnRH).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Clinical Protocol for Controlled Ovarian Hyperstimulation (COH) in IVF
Objective: To prevent premature LH surges in women undergoing COH for IVF.
Methodology:
-
Ovarian Stimulation:
-
Initiate ovarian stimulation with a follicle-stimulating hormone (FSH) product on day 2 or 3 of the menstrual cycle. The dosage of FSH is individualized based on patient characteristics.
-
-
Initiation of this compound:
-
Administer this compound 250 mcg subcutaneously once daily, starting on day 5 or 6 of FSH administration, or when the lead follicle reaches a diameter of ≥14 mm.
-
-
Monitoring:
-
Monitor follicular growth and hormone levels (estradiol, LH, progesterone) through transvaginal ultrasound and serum measurements.
-
-
Continuation of Treatment:
-
Continue daily administration of both FSH and this compound until the day of human chorionic gonadotropin (hCG) administration. The mean duration of this compound treatment is typically 5-6 days.
-
-
Triggering Final Oocyte Maturation:
-
When at least three follicles reach a diameter of ≥17 mm, administer a single injection of hCG (e.g., 250 μg recombinant hCG or 10,000 IU urinary hCG) to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Perform transvaginal oocyte retrieval 36 hours after the hCG injection.
-
Conclusion
This compound is a well-characterized GnRH antagonist with a robust molecular profile and a clearly defined mechanism of action. Its favorable pharmacokinetic properties and high binding affinity for the GnRH receptor make it a cornerstone in modern assisted reproductive technologies. The detailed understanding of its structure, function, and clinical application, as outlined in this guide, is essential for researchers and clinicians working in the field of reproductive medicine and drug development.
References
Ganirelix Acetate Solubility: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Ganirelix Acetate in Aqueous and Organic Solvents for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It is widely used in assisted reproduction therapies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[1][2][3][4] The efficacy and developability of a peptide therapeutic like this compound are intrinsically linked to its physicochemical properties, with solubility being a critical parameter. Understanding the solubility of this compound in various solvents is paramount for formulation development, in vitro assay design, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, details experimental protocols for solubility determination, and illustrates the relevant biological pathway.
Physicochemical Properties of this compound
This compound is a white to off-white amorphous powder.[5] The molecular weight of this compound as an anhydrous free base is 1570.4 g/mol . Its structure, derived from native GnRH with substitutions at several positions, confers its antagonistic activity.
Solubility of this compound
The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity and pH.
Aqueous Solubility
The aqueous solubility of this compound is significantly influenced by pH. The commercial formulation of this compound is a sterile, ready-to-use aqueous solution with a pH adjusted to 5.0. This indicates that this compound exhibits favorable solubility in a slightly acidic aqueous environment. One source indicates that this compound is soluble in water. Another source suggests a predicted water solubility of 0.00531 mg/mL, although this is a computational prediction and may not reflect experimental values. A technical datasheet reports a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.
| Aqueous Solvent | Approximate Solubility (mg/mL) | Notes |
| Water | Soluble | The commercial formulation is aqueous at pH 5.0. Another source suggests 100 mg/mL. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | Prepare fresh daily. |
Organic Solvent Solubility
This compound demonstrates significantly higher solubility in polar aprotic organic solvents. This property is often utilized for the preparation of high-concentration stock solutions for research purposes.
| Organic Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30, 100 | Purge with an inert gas. Some sources indicate higher solubility. |
| Dimethylformamide (DMF) | ~30 | Purge with an inert gas. |
| Ethanol | ~0.25, 100 | Purge with an inert gas. Some sources indicate higher solubility. |
Experimental Protocols
Accurate determination of solubility is crucial for reproducible experimental results. Below are detailed methodologies for preparing this compound solutions and a general protocol for solubility determination.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in in vitro experiments where the final concentration of DMSO will be negligible.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the dilution of a concentrated DMSO stock solution into an aqueous buffer for biological assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This slow addition method helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for the specific experimental system (typically <0.5%).
Protocol 3: General Method for Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (aqueous or organic)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Mandatory Visualizations
GnRH Receptor Signaling Pathway
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The following diagram illustrates the signaling cascade initiated by GnRH and how this compound blocks this pathway.
Caption: GnRH Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound.
Caption: Workflow for Determining this compound Solubility.
Conclusion
This technical guide provides essential information on the solubility of this compound in various aqueous and organic solvents, which is fundamental for its application in research and drug development. The provided experimental protocols offer a starting point for the preparation of solutions and the determination of solubility. The diagrams illustrate the mechanism of action and a typical workflow for solubility assessment. For any specific application, it is recommended to experimentally verify the solubility under the exact conditions of use.
References
The Chemical Fortress: An In-depth Guide to the Stability and Degradation of Ganirelix Acetate
For Researchers, Scientists, and Drug Development Professionals
Ganirelix Acetate, a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist, plays a pivotal role in assisted reproductive technologies. Its efficacy is intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the chemical stability of this compound, delving into its degradation pathways under various stress conditions. Understanding these characteristics is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic outcomes and patient safety.
Executive Summary
This compound is susceptible to degradation under specific environmental pressures, primarily thermal and alkaline hydrolytic stress. While generally stable under acidic, oxidative, and photolytic conditions, significant degradation has been observed under alkaline and acidic hydrolysis in some studies. Key degradation pathways include peptide bond hydrolysis, racemization of amino acid residues, and deamidation. This guide synthesizes quantitative data from forced degradation studies, details the experimental protocols for stability testing, and provides visual representations of the degradation mechanisms and analytical workflows.
Chemical Stability Profile
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. These studies involve exposing the drug to harsh conditions to accelerate degradation and identify potential degradation products.[1][2][3]
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5] The following table summarizes the quantitative data from these studies, highlighting the extent of degradation under different stressors. It is important to note that variations in experimental parameters such as temperature, duration of exposure, and concentration of reagents can influence the degradation outcomes.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Stable | |
| Acidic Hydrolysis | 18.1% | ||
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 15 minutes | Labile / 22.4% | |
| Oxidative Degradation | 3% H₂O₂ at 60°C for 1 hour | Stable | |
| Thermal Degradation | 60°C for 30 days | Labile | |
| Photolytic Degradation | UV light (254 nm) and visible light for 7 days | Stable |
Note: Conflicting data exists for acidic hydrolysis, with one study reporting significant degradation (18.1%) while another indicates stability. This discrepancy may be attributable to differences in experimental conditions.
Degradation Pathways and Identified Degradants
The degradation of this compound proceeds through several chemical modifications, leading to the formation of various impurities. Understanding these pathways is crucial for the development of stability-indicating analytical methods and for ensuring the safety and purity of the drug product.
Major Degradation Products
Liquid chromatography coupled with mass spectrometry (LC-MS) has been instrumental in identifying and characterizing the degradation products of this compound. The primary degradation products identified are:
-
DP-I (Ac-D-2Nal¹-D-Phe(4-Cl)²-D-3Pal³-clipped GAN): This is a prominent degradation product observed under all stress conditions and is likely formed via peptide bond hydrolysis at the C-terminus.
-
DP-II (D-Ser⁴ GAN) and DP-III (D-Pro⁹ GAN): These are diastereomers of Ganirelix, emerging as predominant degradation products under alkaline and acidic hydrolytic conditions. Their formation is attributed to the racemization of L-Ser⁴ and L-Pro⁹, respectively.
-
DP-IV (Deamidated D-Ala¹⁰ GAN): Detected in trace amounts across all stress conditions, this product is predicted to arise from the deamidation of D-Ala¹⁰ at the N-terminus.
-
Deamination Product: A product formed through the loss of an amino group.
-
Insertion Product: A degradant resulting from the insertion of a new amino acid residue into the peptide sequence.
Proposed Degradation Mechanism
The following diagram illustrates the proposed degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Testing
A robust and validated stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
Forced Degradation Study Protocol
The following protocol outlines a typical procedure for conducting forced degradation studies on this compound.
Materials:
-
This compound Injection
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Water bath or oven
-
Photostability chamber
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC grade water, acetonitrile, and other necessary reagents
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 0.5 mg/mL).
-
Stress Application:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and incubate at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and incubate at 80°C for 15 minutes. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and store at 60°C for 1 hour.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 30 days.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days. A control sample should be protected from light.
-
-
Analysis: Dilute all stressed samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Analytical Method: HPLC-UV
A typical HPLC method for the analysis of this compound and its degradation products is as follows:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., ammonium sulfate and sodium perchlorate in water, pH adjusted to 2.1 with phosphoric acid) |
| Mobile Phase B | Acetonitrile and water (1:1, v/v), pH adjusted to 2.1 with phosphoric acid |
| Elution | Gradient |
| Flow Rate | Approximately 1.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Characterization of Degradation Products: LC-MS/MS
To elucidate the structures of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass spectrometer |
| Scan Mode | Full scan MS and product ion scan (MS/MS) |
Storage and Handling Recommendations
To maintain the chemical integrity and therapeutic efficacy of this compound, proper storage and handling are crucial.
-
Storage Temperature: this compound injection should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). It should not be frozen.
-
Light Protection: The product should be protected from light and stored in its original packaging until use.
-
Formulation pH: The commercial formulation of this compound is an aqueous solution with a pH of approximately 5.0.
Conclusion
This in-depth technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of this compound. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality control of this compound-containing products. A thorough understanding of its stability profile is essential for the development of robust and reliable drug products, ultimately ensuring patient safety and therapeutic success in the field of reproductive medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Establishment of validated stability indicating purity method based on the stress degradation behavior of gonadotropin-releasing hormone antagonist (ganirelix) in an injectable formulation using HPLC and LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Ganirelix Acetate
Introduction
Ganirelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[] It functions by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[][] This mechanism is leveraged in assisted reproduction therapies to prevent premature LH surges in women undergoing controlled ovarian stimulation.[3][4] The complex structure of Ganirelix, which includes several non-natural amino acids, necessitates a sophisticated and highly controlled manufacturing process to ensure high purity, yield, and cost-effectiveness.
This technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. It details common synthesis strategies, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.
Synthesis of this compound
The primary route for Ganirelix synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the sequential coupling of amino acids to a growing peptide chain anchored to an insoluble resin support. Innovations to the standard linear SPPS approach, such as fragment synthesis and on-resin side-chain modification, have been developed to enhance efficiency and product purity.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The SPPS process is cyclical, with each cycle adding one amino acid to the peptide chain. The general workflow begins with an amino acid C-terminally anchored to a resin. Each subsequent cycle consists of deprotecting the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Ganirelix.
Experimental Protocol: General SPPS Cycle
This protocol outlines the key steps for the synthesis of a Ganirelix peptide resin.
-
Resin Preparation: An appropriate amino resin, such as Rink Amide, Rink Amide AM, or Rink Amide MBHA resin, is placed into a solid-phase peptide synthesis reactor. The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a deprotection reagent, typically a 20-25% solution of piperidine in DMF, for a short period (e.g., 5-20 minutes).
-
Washing: The resin is thoroughly washed with solvents such as DMF and methanol (MeOH) to remove residual deprotection reagent and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the Ganirelix sequence is pre-activated. This is achieved by dissolving the amino acid with a coupling agent system, such as DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) or HATU/HOAT/DIPEA, in DMF. This activated solution is then added to the reactor containing the deprotected resin, and the coupling reaction proceeds for 1-3 hours. The completeness of the reaction can be monitored using a ninhydrin test.
-
Post-Coupling Wash: After the coupling is complete, the resin is washed again with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the Ganirelix sequence, building the peptide from the C-terminus to the N-terminus.
-
N-terminal Acetylation: Once the final amino acid (Ac-D-2-Nal) is coupled and its Fmoc group is removed, the N-terminus of the peptide is acetylated. This is typically done using a solution of acetic anhydride and pyridine in a solvent like DCM or DMF.
Innovative Synthesis Strategies
To overcome challenges associated with expensive raw materials and side reactions, advanced strategies have been developed.
A significant innovation is the on-resin modification of lysine residues to form the required N⁹,N¹⁰-diethyl-D-homoarginyl and N⁹,N¹⁰-diethyl-L-homoarginyl residues. This approach avoids the use of expensive and synthetically challenging Fmoc-D-HArg(Et)₂-OH and Fmoc-L-HArg(Et)₂-OH. The process involves incorporating a lysine residue with an orthogonal side-chain protecting group (e.g., Dde, Mtt, or Alloc). After the full peptide chain is assembled, this specific protecting group is selectively removed, and the exposed lysine side-chain amino group is guanidinylated to yield the desired homoarginine derivative.
Caption: Logical workflow for the on-resin precursor strategy to synthesize homoarginine residues.
Another advanced method is the fragment synthesis approach. In this strategy, the Ganirelix decapeptide is divided into two or more smaller fragments (e.g., fragment A [6-10] and fragment B [1-5]). Each fragment is synthesized separately via SPPS. One fragment is cleaved from its resin support while keeping its side-chain protecting groups intact. This fragment is then coupled in solution or on a solid phase to the second fragment, which is still attached to its resin. This method can shorten the overall synthesis time and may lead to a purer crude product by simplifying the purification of smaller intermediate fragments.
Purification of this compound
After synthesis, the crude peptide must undergo a multi-step purification process to achieve the high purity required for a pharmaceutical active ingredient.
Cleavage from Resin and Precipitation
The first step in purification is cleaving the fully synthesized peptide from the solid resin support. This process also removes the acid-labile side-chain protecting groups.
Experimental Protocol: Cleavage and Precipitation
-
Cleavage: The peptide resin is treated with a cleavage cocktail, typically a strong acid solution containing scavengers to protect sensitive amino acid residues. A common mixture is Trifluoroacetic acid (TFA), Anisole, Thioanisole, and 1,2-ethanedithiol (EDT), often in a ratio of 90:5:3:2 (v/v/v/v). The reaction is stirred at room temperature for about 2 hours.
-
Filtration: The resin is filtered off, and the filtrate containing the cleaved peptide is collected.
-
Precipitation: The filtrate is added to a large volume of cold (−20°C) anhydrous methyl tert-butyl ether or diethyl ether. This causes the crude peptide to precipitate out of the solution.
-
Collection and Drying: The precipitated solid is collected by centrifugation, washed multiple times with cold ether to remove residual scavengers, and then dried under vacuum to yield the crude Ganirelix peptide.
Chromatographic Purification and Final Processing
The crude product is purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: Standard workflow for the purification of this compound post-synthesis.
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: The solid crude Ganirelix peptide is dissolved in a suitable solvent, such as a mixture of acetonitrile and purified water (e.g., 1:3 v/v). The solution is sonicated to ensure complete dissolution and then filtered through a membrane filter before injection.
-
HPLC System and Column: A preparative HPLC system equipped with a C8 or C18 column (e.g., octylsilane-bonded silica) is used.
-
Mobile Phases:
-
Mobile Phase A: An aqueous buffer. A typical composition is a 20 mM sodium perchlorate solution in water, with the pH adjusted to 1.5-2.1 with phosphoric acid.
-
Mobile Phase B: An organic solvent, typically acetonitrile or an acetonitrile/water mixture.
-
-
Gradient Elution: The purification is performed using a gradient elution program. For example, the mobile phase composition might vary from 75% A + 25% B to 65% A + 35% B over the course of the run, effectively separating the target peptide from its impurities.
-
Fraction Collection: The column eluent is monitored by a UV detector, and the fractions corresponding to the main Ganirelix peak are collected.
-
Salt Conversion and Lyophilization: The collected fractions containing the purified peptide are pooled. The solution then undergoes a salt conversion step, where the counter-ion (e.g., trifluoroacetate from the cleavage step) is exchanged for acetate. Finally, the solution is concentrated and lyophilized (freeze-dried) to obtain the final product as a white, solid, pure this compound.
Process Yields and Purity
The efficiency of the synthesis and purification process is measured by the yield and purity of the final product. These metrics can vary significantly depending on the specific strategy employed.
| Parameter | Precursor Strategy | Fragment Method | Description |
| Crude Purity | 82% - 92.7% | > 93% | Purity of the peptide after cleavage and precipitation, before HPLC. |
| Final Purity | > 99.7% | > 99.7% | Purity of the final API after HPLC and lyophilization. |
| Crude Yield | ~80% - 95% | Not Specified | Molar yield of the crude peptide relative to the initial resin loading. |
| Purification Yield | ~72% | Not Specified | Yield from the HPLC purification step. |
| Total Yield | ~26% | > 77% | Overall yield from the starting resin to the final pure product. |
Note: The data presented is compiled from various patented methods and may vary based on scale and specific reaction conditions.
Impurity Profile
During synthesis and storage, several impurities can be generated. Common process-related impurities include deletion sequences (peptides missing one or more amino acids) and diastereomers. Degradation products can also form under stress conditions such as heat or alkaline pH. A robust, stability-indicating HPLC method is crucial for detecting and quantifying these impurities to ensure the safety and efficacy of the final drug product.
References
Ganirelix Acetate and Its Impact on In Vitro Oocyte Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ganirelix Acetate's role and impact on the intricate process of in vitro oocyte maturation (IVM). It consolidates findings on its mechanism of action, effects on cellular signaling, and presents quantitative data from relevant studies. Detailed experimental protocols are outlined to facilitate the replication and further investigation of these findings.
Executive Summary
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] Its primary clinical application in assisted reproductive technology (ART) is the prevention of a premature luteinizing hormone (LH) surge during controlled ovarian hyperstimulation.[5] This is achieved through competitive binding to GnRH receptors in the pituitary gland, which in turn suppresses the secretion of LH and follicle-stimulating hormone (FSH). While its systemic effects are well-documented, its direct impact on oocytes during the in vitro maturation process is a subject of ongoing research. This guide delves into the available data concerning the direct and indirect influences of this compound on oocyte maturation outside the body.
Mechanism of Action
This compound's established mechanism of action is centered on the hypothalamic-pituitary-gonadal axis. By blocking GnRH receptors on the pituitary gonadotrophs, it prevents the downstream signaling cascade that leads to LH and FSH release. This rapid and reversible suppression of gonadotropins is crucial in clinical IVF to allow for a synchronized follicular development and to precisely time the administration of a trigger shot (hCG or a GnRH agonist) for final oocyte maturation.
The mid-cycle LH surge is a critical physiological event that triggers the resumption of meiosis in the oocyte, cumulus cell expansion, and eventual ovulation. By preventing this surge, this compound allows for the retrieval of a cohort of mature oocytes. The question for in vitro maturation is whether Ganirelix has any direct effects on the oocyte-cumulus complex (OCC) once it is removed from the follicular environment.
Data Presentation: In Vivo Oocyte Maturation Outcomes with Ganirelix
While direct IVM studies with Ganirelix are limited, a substantial amount of data exists from clinical IVF cycles where oocytes are matured in vivo under the influence of Ganirelix. These studies provide indirect evidence of its impact on oocyte quality and developmental potential. The following tables summarize comparative data between GnRH antagonist (e.g., Ganirelix) and GnRH agonist protocols.
| Parameter | Ganirelix (Antagonist) Protocol | GnRH Agonist Protocol | p-value | Reference |
| Number of Oocytes Retrieved | 13.19 ± 4.42 | 14.69 ± 7.21 | 0.05 | |
| Mature (MII) Oocytes (%) | Similar | Similar | NS | |
| Cytoplasmic Abnormalities (%) | 62.1% | 49.9% | <0.01 | |
| Normal Pronuclear Morphology (%) | 49.3% | 58.0% | <0.01 | |
| Clinical Pregnancy Rate | 30.8% | 40.4% | 0.17 (NS) | |
| NS: Not Significant |
| Study Outcome | Ganirelix Group | Control/Agonist Group | Key Findings | Reference |
| Oocyte Maturation Rate (MII Oocytes) | 79.2% | Not Statistically Different | Ganirelix did not adversely affect oocyte maturation rates. | |
| Fertilization Rate | 72.8% | Not Statistically Different | No negative impact on fertilization was observed. | |
| Number of Mature Oocytes | 4.2 | 6.4 | Significantly fewer mature oocytes in the antagonist group. | |
| Live Birth Rate | Significantly Lower | Higher | Antagonist protocol was associated with a lower live birth rate. |
Experimental Protocols
Standard Ganirelix Antagonist Protocol for Controlled Ovarian Stimulation
This protocol outlines the clinical application of Ganirelix for in vivo oocyte maturation prior to retrieval.
-
Ovarian Stimulation: Initiate stimulation with a daily dose of recombinant follicle-stimulating hormone (rFSH) on day 2 or 3 of the menstrual cycle.
-
Ganirelix Administration: Begin daily subcutaneous injections of 0.25 mg this compound when the lead follicle reaches a diameter of ≥ 14 mm, or on a fixed day of stimulation (typically day 5 or 6).
-
Monitoring: Monitor follicular growth and hormone levels through ultrasound and serum analysis.
-
Triggering Final Maturation: When at least two to three follicles reach a mean diameter of ≥ 17-18 mm, administer a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist to induce final oocyte maturation.
-
Oocyte Retrieval: Perform transvaginal ultrasound-guided oocyte retrieval 35-36 hours after the trigger injection.
Proposed In Vitro Oocyte Maturation Protocol with Ganirelix
This hypothetical protocol is designed for researchers investigating the direct effects of Ganirelix on oocytes in an IVM setting.
-
Oocyte Collection: Immature cumulus-oocyte complexes (COCs) are collected from antral follicles of unstimulated or minimally stimulated ovaries.
-
Culture Medium: The IVM medium should be based on a standard formulation, such as TCM-199 or MEM, supplemented with serum, gonadotropins (FSH and LH/hCG), and antibiotics.
-
Experimental Groups:
-
Control Group: COCs cultured in the standard IVM medium.
-
Ganirelix Group(s): COCs cultured in the standard IVM medium supplemented with varying concentrations of this compound.
-
-
Incubation: Culture the COCs at 37°C in a humidified atmosphere of 5% CO2 in air for 24-48 hours.
-
Assessment of Maturation:
-
Nuclear Maturation: Denude the oocytes of cumulus cells and assess the meiotic stage (Germinal Vesicle, Metaphase I, Metaphase II) by examining for the presence of the first polar body.
-
Cytoplasmic Maturation: Evaluate cytoplasmic competence through subsequent fertilization, embryo culture, and assessment of blastocyst formation rates.
-
Spindle Analysis: Fix and stain a subset of MII oocytes to analyze the morphology and chromosomal alignment of the meiotic spindle using immunofluorescence microscopy.
-
Signaling Pathways and Visualizations
The primary signaling pathway affected by Ganirelix is at the level of the pituitary gland.
Mechanism of Ganirelix in preventing the premature LH surge.
Experimental workflow for an in vitro oocyte maturation study.
Discussion and Future Directions
The available evidence suggests that this compound, when used in clinical IVF protocols, does not have a major adverse effect on oocyte maturation rates or fertilization potential, although some studies indicate a potential for a lower oocyte yield and altered cytoplasmic morphology compared to agonist protocols.
The critical knowledge gap remains the direct effect of Ganirelix on the oocyte and its surrounding cumulus cells in an in vitro setting. Future research should focus on:
-
Direct Receptor Binding: Investigating whether GnRH receptors are present and functional on human oocytes and cumulus cells, and if Ganirelix can directly interact with them.
-
Impact on Meiosis: Determining if Ganirelix supplementation in IVM media affects the progression of meiosis, including germinal vesicle breakdown (GVBD) and the extrusion of the first polar body.
-
Cytoplasmic Maturation: Assessing the impact on cytoplasmic factors, such as mitochondrial function, calcium signaling, and the accumulation of essential transcripts and proteins required for embryonic development.
-
Spindle Formation: Detailed analysis of meiotic spindle assembly and chromosome alignment to ascertain any potential for increased aneuploidy with direct Ganirelix exposure.
-
Gene Expression: Profiling changes in gene expression in both the oocyte and cumulus cells following in vitro exposure to Ganirelix.
A thorough understanding of these aspects will clarify whether this compound can be a useful tool in IVM protocols, potentially to modulate the oocyte's microenvironment, or if its use should be strictly limited to its systemic effects in controlled ovarian hyperstimulation.
Conclusion
This compound is a cornerstone of modern ART, providing precise control over the timing of oocyte maturation in vivo. While clinical data suggests it is largely safe in terms of oocyte developmental competence, its direct effects in an in vitro maturation context are not well understood. The experimental protocols and future research directions outlined in this guide are intended to provide a framework for scientists and researchers to further elucidate the cellular and molecular impacts of this compound on the oocyte, ultimately contributing to the optimization of both in vivo and in vitro maturation strategies.
References
Non-Clinical Pharmacology and Toxicology of Ganirelix Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix Acetate is a synthetic decapeptide with potent antagonist activity against gonadotropin-releasing hormone (GnRH). It functions by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This immediate inhibitory effect, without the initial "flare-up" of gonadotropin release seen with GnRH agonists, makes it a valuable tool in assisted reproduction technologies to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation.[4][5] This technical guide provides an in-depth overview of the non-clinical pharmacology and toxicology profile of this compound, summarizing key data from animal studies and outlining the experimental methodologies employed.
Non-Clinical Pharmacology
The non-clinical pharmacology studies of this compound were designed to elucidate its mechanism of action, evaluate its pharmacodynamic effects on the hypothalamic-pituitary-gonadal axis, and characterize its pharmacokinetic profile in relevant animal species.
Primary Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of GnRH receptors on the pituitary gonadotrophs. This action inhibits the downstream signaling pathway responsible for the synthesis and release of LH and FSH. The suppression of LH is more pronounced than that of FSH. This effect is rapid in onset and fully reversible, with pituitary LH and FSH levels returning to baseline within 48 hours of discontinuation.
Non-human primates, due to their physiological similarities to humans in reproductive endocrinology, served as a key model for preclinical evaluation. Studies in these models confirmed a potent, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal axis.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential adverse effects of this compound on major physiological systems.
-
Cardiovascular System: In anesthetized rats, this compound did not produce significant cardiovascular effects at subcutaneous doses up to 1000 µg/kg or intravenous doses up to 100 µg/kg. Similarly, no significant cardiovascular effects were observed in conscious restrained monkeys at subcutaneous doses up to 1000 µg/kg.
-
Respiratory System: No significant respiratory effects were observed in pentobarbital-anesthetized dogs at doses up to 1000 µg/kg.
-
Central Nervous System (CNS): In mice, this compound produced a slight, dose-related increase in CNS stimulation at doses of 0.001-0.1 mg/kg, pupil constriction at 1.0 mg/kg, and hyperthermia at 0.1 mg/kg. However, at doses up to 1000 µg/kg subcutaneously, it did not disrupt neurological or skeletal muscle coordination, alter hexobarbital-induced loss of righting reflex, or protect against electrically or pentylenetetrazole-induced seizures.
-
Renal and Gastrointestinal Systems: No adverse renal effects were reported in rats. In rats, subcutaneous doses of 0.001-1.0 mg/kg resulted in a significant increase in the volume and total acid secretion in the stomach.
Pharmacokinetics
The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, has been evaluated in non-clinical species.
| Parameter | Species | Route | Dose | Key Findings |
| Bioavailability | Monkey | Subcutaneous | - | Approximately 2 times higher than in rats. |
| Monkey | Oral | - | 0.23% relative to IV dose; 0.45% relative to SC dose. | |
| Monkey | Intranasal | 4 or 16 mg/day | 2.4% and 1.4% for males and females on day 1, decreasing over time. | |
| Distribution | Rat & Monkey | - | - | Volume of distribution was less than total body water, suggesting limited tissue protein binding. |
| Excretion | Rat | 1 mg/kg IV | 7 days | 12.7% in urine, 84.1% in feces. |
| Monkey | 1 mg/kg IV | 7 days | 25.9% in urine, 62.1% in feces. |
Non-Clinical Toxicology
A comprehensive toxicology program was conducted to assess the safety of this compound, including single-dose and repeated-dose toxicity studies, reproductive and developmental toxicity studies, and genotoxicity assays.
Acute Toxicity
| Species | Route | Dose Levels (mg/kg) | Key Findings |
| Rat | Subcutaneous | 1, 5, 15, 40 | Local irritation at the injection site. Systemic toxicity at higher doses included collapse, cyanosis, and labored respiration. Reproductive organ atrophy was observed at doses of 5 mg/kg and higher. |
| Rat | Intravenous | 0.5, 1, 2 | Clinical signs in the high dose group included discoloration of ears, decreased respiration, pallor, and slight clonic convulsions. Deaths were observed at 2 mg/kg. |
| Monkey | Subcutaneous | 1, 5, 15, 40 | No clinical signs of systemic toxicity. Swelling and thickening at the injection site were observed at doses of 5 to 40 mg/kg. |
| Monkey | Intravenous | 0.25, 0.5, 1.0, 1.5, 2.0, 3.0 | Inactivity was observed at 1.5 and 2 mg/kg. At 3 mg/kg, facial redness occurred in all animals, and 2 out of 4 exhibited inactivity. |
Repeated-Dose Toxicity
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings |
| Rat | 2-week | Oral | - | Significant increase in spleen weight in both sexes and liver weight in females at 10 mg/kg. |
| Rat | 6-month | Subcutaneous | 0.02, 0.2, 2.0 | Injection site irritation in the high dose group. In high dose males, elevated SGPT and SGOT, and decreased total protein, albumin, and triglycerides. In high dose females, increased SGOT and alkaline phosphatase. |
| Monkey | 2-week | Oral | 2.5, 10, 40 | No adverse effects observed. |
| Monkey | 13-week | Subcutaneous | 0.1, 0.7, 5 | No systemic toxicity. Signs of irritation at the injection site, sometimes severe in the high dose group. Amenorrhea occurred in a dose-dependent manner. |
| Monkey | 6-month | Subcutaneous | 0.1, 0.5, 2.5 | No systemic toxicity. Local irritation was greater in treated groups compared to the control group. |
Reproductive and Developmental Toxicity
Reproductive toxicity studies were conducted in rats and rabbits.
-
Fertility and Early Embryonic Development (Rat): Treatment with 2.5 or 10 µg/kg/day for 8 weeks did not affect mating, but fertility was significantly decreased at 10 µg/kg/day, which was reversible upon cessation of treatment.
-
Embryo-Fetal Development (Rat and Rabbit): this compound was not found to be teratogenic in rats at daily subcutaneous doses up to 10 µg/kg or in rabbits at doses up to 30 µg/kg. However, when administered from day 7 of gestation to near term, this compound increased the incidence of litter resorption in both species at higher doses. This is considered a logical consequence of the altered hormonal levels due to the drug's antigonadotropic properties.
Genotoxicity
This compound was evaluated for its genotoxic potential in a battery of assays.
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium and E. coli | With and without | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative |
| Mouse Micronucleus Assay | Mouse | - | Negative |
Long-term carcinogenicity studies in animals have not been performed with this compound, as it is intended for short-term use.
Experimental Protocols
The non-clinical studies for this compound were conducted in accordance with the regulatory guidelines of the time. The following sections provide an overview of the methodologies typically employed in such studies.
Repeated-Dose Toxicity Studies
Objective: To evaluate the toxicological profile of this compound following repeated administration over a specified duration.
General Protocol:
-
Animal Species: Typically, two mammalian species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., cynomolgus monkey).
-
Group Size: A sufficient number of animals of each sex are assigned to control and treatment groups to ensure statistical power.
-
Dose Administration: this compound is administered daily via the intended clinical route (subcutaneous injection) for the duration of the study (e.g., 13 weeks, 6 months). A control group receives the vehicle.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected and preserved for microscopic examination.
Reproductive and Developmental Toxicity Studies
Objective: To assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development. These studies generally follow the principles outlined in ICH S5(R3) guidelines.
Fertility and Early Embryonic Development (Segment I):
-
Animal Species: Typically rats.
-
Dosing: Males are dosed for a period before mating, during mating, and after mating. Females are dosed for a period before mating, during mating, and through implantation.
-
Parameters Evaluated: Mating performance, fertility indices, number of corpora lutea, implantation sites, and early embryonic viability.
Embryo-Fetal Development (Segment II):
-
Animal Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Dosing: Pregnant females are dosed during the period of organogenesis.
-
Parameters Evaluated: Maternal clinical signs, body weight, food consumption, and uterine contents (number of viable fetuses, resorptions, fetal weight, and external, visceral, and skeletal abnormalities).
Genotoxicity Studies
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
In Vitro Chromosomal Aberration Test:
-
Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
-
Procedure: The cells are exposed to different concentrations of this compound, with and without metabolic activation.
-
Endpoint: Cells are harvested and examined microscopically for structural chromosomal abnormalities (e.g., breaks, gaps, rearrangements).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a repeated-dose toxicity study.
Caption: Workflow for a fertility and early embryonic development study.
Conclusion
The non-clinical data for this compound demonstrate a well-defined pharmacological profile consistent with its intended mechanism of action as a GnRH antagonist. The toxicological evaluation in various animal models has established a safety profile that supports its short-term clinical use in controlled ovarian hyperstimulation. The observed effects in toxicity studies, such as local irritation at the injection site and effects on reproductive parameters, are generally extensions of its pharmacological activity. The comprehensive genotoxicity battery revealed no mutagenic or clastogenic potential. This body of non-clinical evidence has been crucial in the regulatory approval and clinical application of this compound in assisted reproductive technologies.
References
- 1. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Controlled Ovarian Hyperstimulation in Mice Using Ganirelix Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Ganirelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, for controlled ovarian hyperstimulation (COH) in mice. This protocol is designed to offer precise control over the timing of ovulation by preventing a premature luteinizing hormone (LH) surge, potentially leading to a more synchronized cohort of high-quality oocytes for various research applications, including in vitro fertilization (IVF), transgenic mouse production, and cryopreservation.
This compound functions by competitively blocking GnRH receptors in the pituitary gland, which in turn suppresses the secretion of LH and follicle-stimulating hormone (FSH).[1] In standard superovulation protocols, the administration of pregnant mare serum gonadotropin (PMSG) is followed by human chorionic gonadotropin (hCG) to induce ovulation.[1] The inclusion of this compound in this regimen allows for more precise control over follicular maturation and the timing of oocyte retrieval.[1]
While extensive, peer-reviewed data on specific this compound protocols in mice is still emerging, the following proposed protocol is based on established principles of GnRH antagonist use in assisted reproductive technologies and a similar validated study using the GnRH antagonist Cetrorelix in aged mice. Researchers should consider this a foundational protocol that may require optimization for specific mouse strains and experimental goals.
Experimental Protocols
Materials
-
Female mice (e.g., C57BL/6, FVB), 3-5 weeks of age
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
1 mL syringes with 27-30 gauge needles
Proposed this compound Protocol for Controlled Ovarian Hyperstimulation
This protocol is a suggested framework and may require optimization.
-
PMSG Administration (Day 0, Afternoon): To stimulate follicular development, administer 5 IU of PMSG per mouse via intraperitoneal (IP) injection.
-
This compound Administration (Day 2, Morning): Approximately 48 hours after PMSG injection, administer this compound subcutaneously (SC). A starting dose of 5 µg/kg is recommended, based on effective doses of similar GnRH antagonists in mice. The exact dosage may need to be determined through a dose-response study for your specific mouse strain and experimental endpoint.
-
hCG Administration (Day 2, Afternoon): Approximately 4-6 hours after the this compound injection, administer 5 IU of hCG per mouse via IP injection to trigger ovulation.
-
Mating (Optional): For the production of embryos, pair each female with a stud male immediately following hCG administration. Check for the presence of a vaginal plug the following morning (Day 3).
-
Oocyte/Embryo Collection (Day 3): Oocytes are typically collected 12-14 hours post-hCG injection.
Validated GnRH Antagonist (Cetrorelix) Protocol in Aged Mice
A study on aged (12-month-old) C57BL/6J mice utilized the GnRH antagonist Cetrorelix to improve superovulation outcomes. This protocol can serve as a valuable reference for establishing a this compound protocol.
-
Cetrorelix Administration: 5 µg/kg of Cetrorelix was administered for 7 consecutive days.
-
PMSG Administration: Following the Cetrorelix regimen, 5 IU of PMSG was injected IP.
-
hCG Administration: 48 hours after PMSG, 5 IU of hCG was injected IP.
-
Oocyte Collection: Oocytes were collected post-hCG administration.
Data Presentation
The following tables summarize quantitative data from a standard superovulation protocol and a validated study using a GnRH antagonist in aged mice, which can be used as a baseline for expected outcomes when optimizing a this compound protocol.
Table 1: Standard Superovulation Protocol in Young vs. Aged Mice
| Parameter | Young Mice (16 weeks) | Aged Mice (52 weeks) |
| Number of Oocytes Collected | Significantly Higher | Significantly Lower |
| Number of Normal Oocytes | Significantly Higher | Significantly Lower |
Data derived from a study comparing superovulation effectiveness with age.
Table 2: Effect of GnRH Antagonist (Cetrorelix) on Superovulation in Aged Mice
| Treatment Group | Mean Number of Oocytes Collected (± SEM) |
| No Cetrorelix (Control) | 4.7 ± 1.2 |
| Cetrorelix (3 times/week) | 9.8 ± 1.3 |
| Cetrorelix (7 times/week) | 8.7 ± 1.9 |
This data demonstrates a significant improvement in oocyte yield in aged mice with the use of a GnRH antagonist.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the hypothalamic-pituitary-ovarian axis.
Caption: Proposed experimental workflow for this compound-based COH in mice.
References
Application Notes and Protocols: Dose-Response Studies of Ganirelix Acetate in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is primarily utilized in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges.[1] The mechanism of action involves the competitive blockade of GnRH receptors on the pituitary gonadotroph, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone, FSH) secretion.[3][4] The suppression of LH is typically more pronounced than that of FSH.
Non-human primates, particularly macaque species like the rhesus monkey (Macaca mulatta), are indispensable models for the preclinical evaluation of GnRH antagonists. Their reproductive endocrinology closely mirrors that of humans, making them highly valuable for assessing the pharmacodynamics, efficacy, and safety of compounds like this compound before clinical trials. These application notes provide a summary of dose-response findings and detailed protocols for conducting such studies in non-human primate models.
Mechanism of Action: GnRH Receptor Antagonism
Ganirelix competitively binds to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous pulsatile GnRH from stimulating the synthesis and release of LH and FSH. Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin release, Ganirelix induces an immediate suppression without an initial stimulatory effect. This leads to a decrease in the production of gonadal steroids, such as estradiol and testosterone. The effect is reversible, with pituitary function typically recovering within 48 hours of discontinuation.
Data Presentation: Quantitative Dose-Response Data
While detailed quantitative dose-response data from non-human primate efficacy studies are not extensively available in public literature, data from multi-dose toxicology studies in monkeys provide insight into the dose-dependent effects of Ganirelix on reproductive hormones. For illustrative purposes, data from a human dose-finding study is also presented to demonstrate a typical dose-dependent suppression of LH and estradiol.
Table 1: Summary of Ganirelix Dose-Ranging Toxicity Studies in Monkeys
| Study Duration | Species | Dose Levels (mg/kg/day, SC) | Observed Effects on Reproductive Hormones |
|---|---|---|---|
| 13-Week | Monkey | 0.1, 0.7, 5 | Dose-dependent suppression of estradiol and testosterone. |
| 6-Month | Monkey | 0.1, 0.5, 2.5 | Dose-dependent suppression of estradiol and testosterone. |
| Acute IV | Monkey | 0.25, 0.5, 1.0, 1.5, 2.0, 3.0 | Plasma estradiol and testosterone levels were decreased in a dose-dependent manner. |
Table 2: Illustrative Human Data - Hormonal Levels with Different Ganirelix Doses (Data from a multicenter, double-blind, randomized, dose-finding study in women undergoing Controlled Ovarian Hyperstimulation)
| Ganirelix Dose (mcg/day) | Median Serum LH on Day of hCG (IU/L) | Median Serum Estradiol (E2) on Day of hCG (pg/mL) |
|---|---|---|
| 62.5 | - | 1475 |
| 125 | - | 1110 |
| 250 | - | 1160 |
| 500 | - | 823 |
| 1000 | - | 703 |
| 2000 | - | 441 |
Note: Median serum LH on the day of hCG administration decreased with increasing doses of this compound.
Experimental Protocols
The following protocols outline a general framework for conducting a dose-response study of this compound in a non-human primate model, such as the rhesus macaque.
Objective
To determine the dose-dependent effects of this compound on the suppression of gonadotropins (LH, FSH) and gonadal steroids (estradiol, progesterone) in regularly cycling female non-human primates.
Animal Model
-
Species: Rhesus macaque (Macaca mulatta) or Cynomolgus macaque (Macaca fascicularis).
-
Characteristics: Healthy, adult, regularly cycling females with documented menstrual cycle history.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines. For frequent sampling, animals may be fitted with an indwelling catheter.
Materials
-
This compound for injection (e.g., 250 mcg/0.5 mL).
-
Sterile vehicle (e.g., sterile water for injection, 0.9% saline).
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Blood collection tubes (e.g., EDTA or serum separator tubes).
-
Centrifuge.
-
Validated immunoassay kits for primate LH, FSH, estradiol, and progesterone.
Experimental Procedure
-
Cycle Monitoring & Baseline: Monitor menstrual cycles through vaginal swabs to confirm regular cyclicity. Collect baseline blood samples during the early to mid-follicular phase for at least one full cycle prior to treatment.
-
Animal Grouping: Randomly assign animals to dose groups (n=4-6 per group), including a vehicle control group and multiple Ganirelix dose groups. Dose ranges from toxicology studies (e.g., 0.1 to 2.5 mg/kg/day) can provide a starting point for dose selection.
-
Drug Preparation and Administration:
-
On the day of administration, dilute this compound stock solution with a sterile vehicle to achieve the desired final concentrations for each dose group.
-
Administer the assigned dose of Ganirelix or vehicle via subcutaneous (SC) injection.
-
Vary the injection site to minimize local irritation.
-
-
Blood Sampling Schedule:
-
Collect a pre-dose blood sample (Time 0) immediately before Ganirelix administration.
-
Collect post-dose blood samples at frequent intervals to characterize the onset and duration of suppression. A suggested schedule is 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection.
-
-
Sample Processing and Hormone Analysis:
-
Process blood samples by centrifugation to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
Measure hormone concentrations using validated immunoassays specific for non-human primate hormones.
-
-
Data Analysis:
-
Calculate the mean hormone concentrations for each dose group at each time point.
-
Determine the maximum suppression (nadir) and the time to nadir for each hormone.
-
Analyze the dose-response relationship using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests, regression analysis).
-
Troubleshooting and Considerations
-
Incomplete Suppression: If the desired level of hormone suppression is not achieved, consider increasing the dose in subsequent cohorts. The timing of administration during the follicular phase is also critical.
-
Injection Site Reactions: Local irritation can occur. Rotate injection sites and monitor for any adverse reactions.
-
Animal Stress: Frequent blood sampling can be stressful. The use of indwelling catheters and positive reinforcement training can help mitigate stress, which could otherwise impact hormonal levels.
-
Reversibility: To confirm the reversible nature of the suppression, extend the blood sampling period until hormone levels return to baseline, which is typically within 48-72 hours.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Ganirelix Acetate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganirelix Acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). It is primarily used in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation. Accurate quantification of Ganirelix in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust HPLC-MS/MS method for the determination of this compound in human plasma. The method employs solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (Purity ≥98%)
-
This compound stable isotope-labeled internal standard (SIL-IS, e.g., Ganirelix-[¹³C₆, ¹⁵N]-Ala) (Purity ≥98%)
-
-
Reagents and Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Mixed-mode cation exchange (MCX) or reversed-phase (C18) SPE cartridges (e.g., 30 mg, 1 mL)
-
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of this compound and the SIL-IS in methanol.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile/water.
-
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To a 200 µL aliquot of plasma, add 20 µL of the SIL-IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Ganirelix and the SIL-IS with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
HPLC-MS/MS Analysis
The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Analytical Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ganirelix | 776.9 | 159.1 | 45 |
| Ganirelix (Qualifier) | 776.9 | 235.1 | 35 |
| Ganirelix-SIL (Internal Standard) | 782.9 | 165.1 | 45 |
Note: The exact m/z values for the SIL-IS will depend on the specific labeling.
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to international guidelines.[1][2][3][4] The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 days, n=18) | Inter-day Accuracy (%) (3 days, n=18) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 0.3 | Consistent and reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
| High QC | 80 | Consistent and reproducible | ≤ 15 | 85 - 115 | ≤ 15 |
Table 4: Stability
| Stability Condition | Storage Temperature | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Short-term (Bench-top) | Room Temperature | 8 hours | ± 15% |
| Post-preparative (Autosampler) | 4°C | 24 hours | ± 15% |
| Freeze-thaw | -80°C to Room Temp. | 3 cycles | ± 15% |
| Long-term | -80°C | 90 days | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of method validation parameters and acceptance criteria.
References
Application Notes: High-Throughput Screening of GnRH Antagonists Using Cell-Based Assays
Introduction
Gonadotropin-Releasing Hormone (GnRH) is a critical decapeptide hormone that governs the human reproductive system by stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2][3] It exerts its function by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[1][4] The development of GnRH antagonists is a key therapeutic strategy for managing hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate and breast cancers. Cell-based functional assays provide a robust and scalable platform for identifying and characterizing novel GnRH antagonists in a physiologically relevant environment. These assays are designed to measure the downstream signaling events that occur upon GnRHR activation, allowing for the quantification of antagonist potency.
GnRH Receptor Signaling Pathway
The GnRH receptor primarily couples to the Gαq/11 family of G-proteins. Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses of gonadotropin synthesis and release. GnRH antagonists block this pathway by preventing the initial binding of GnRH to its receptor.
Recommended Cell Lines for GnRH Antagonist Screening
For screening GnRH antagonists, it is essential to use cell lines that reliably express the human GnRH receptor. Commonly, host cell lines with low endogenous GPCR expression, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, are utilized. These cells are stably transfected to express the recombinant human GnRH receptor, providing a consistent and reproducible system for high-throughput screening (HTS).
| Cell Line | Host Organism | Key Advantages | Considerations |
| HEK293-GnRHR | Human | Human origin, high transfection efficiency, robust growth. | Can have some endogenous receptor expression. |
| CHO-K1-GnRHR | Chinese Hamster | Low endogenous GPCR activity, well-characterized for HTS, good suspension growth. | Non-human origin, may have different post-translational modifications. |
| LβT2 | Mouse | Endogenously express GnRHR, represent a pituitary gonadotrope model. | Mouse receptor, may differ from human pharmacology. |
Experimental Protocols for GnRH Antagonist Screening
Three primary assay formats are widely used for screening GnRH antagonist activity: Calcium Flux Assays, Inositol Monophosphate (IP1) Accumulation Assays, and Reporter Gene Assays.
Calcium Flux Assay
This assay directly measures the mobilization of intracellular calcium, a key event immediately downstream of Gq-coupled receptor activation. It is a widely used HTS method due to its rapid kinetics and robust signal window.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Use of Ganirelix Acetate in Studying the Hypothalamic-Pituitary-Gonadal Axis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganirelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a valuable tool for researchers studying the hypothalamic-pituitary-gonadal (HPG) axis due to its ability to induce rapid, profound, and reversible suppression of gonadotropin secretion.[3][4] Unlike GnRH agonists that cause an initial "flare-up" of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound provides immediate inhibition by competitively blocking GnRH receptors on the pituitary gonadotrophs.[5] This direct antagonist action prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The suppression of LH is more pronounced than that of FSH. This characteristic makes this compound an ideal instrument for a variety of research applications, from preventing premature LH surges in assisted reproduction models to systematically evaluating the responsiveness of different levels of the HPG axis.
Mechanism of Action
The HPG axis is a tightly regulated endocrine system. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH. These gonadotropins, in turn, act on the gonads to stimulate steroid hormone production and gametogenesis. This compound exerts its effect by competitively binding to and blocking the GnRH receptors in the anterior pituitary gland. This blockade prevents endogenous GnRH from activating the receptor, thereby immediately halting the secretion of LH and FSH. The effect is fully reversible, with pituitary function typically restored within 48 hours of discontinuation.
Data Presentation
The pharmacokinetic and pharmacodynamic properties of this compound have been well-characterized, providing a predictable and controllable tool for HPG axis modulation.
Table 1: Pharmacokinetic Parameters of this compound (250 mcg, Subcutaneous) in Healthy Females
| Parameter | Value (Mean ± SD) | Reference |
| Absolute Bioavailability | 91.1% | |
| Time to Maximum Concentration (tmax) | 1.1 ± 0.3 hours | |
| Elimination Half-life (t1/2) | 12.8 ± 4.3 hours (single dose) | |
| Volume of Distribution (Vd/F) | 76.5 ± 10.3 L (multiple dose) | |
| In Vitro Plasma Protein Binding | 81.9% | |
| Recovery upon Discontinuation | Full recovery of LH and FSH within 48 hours |
Table 2: Dose-Dependent Effects of this compound on Median Serum LH and Estradiol (E₂)
| This compound Dose (mcg) | Median Serum LH on Day of hCG Administration (mIU/mL) | Median Serum E₂ on Day of hCG Administration (pg/mL) | Reference |
| 62.5 | Decreased with increasing dose | 1475 | |
| 125 | Decreased with increasing dose | 1110 | |
| 250 | Decreased with increasing dose | 1160 | |
| 500 | Decreased with increasing dose | 823 | |
| 1000 | Decreased with increasing dose | 703 | |
| 2000 | Decreased with increasing dose | 441 |
Table 3: Gonadotropin Suppression After Repeated 0.25 mg Ganirelix Doses in Women with PCOS
| Hormone | Maximal Decrease from Baseline | Time to Maximal Decrease | Reference |
| Luteinizing Hormone (LH) | 49% - 75% | 6 hours | |
| Follicle-Stimulating Hormone (FSH) | 19% - 25% | 6 hours | |
| Note: The decrease was transient, with levels returning to baseline 24 hours after administration. |
Experimental Protocols
Protocol 1: In Vivo Animal Model - Induction and Prevention of Premature Luteinization in Rats
This protocol is designed to induce a premature LH surge and subsequent luteinization in immature female rats and to assess the efficacy of Ganirelix in preventing this phenomenon.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Gonadotropin-Releasing Hormone (GnRH) agonist (e.g., Leuprolide Acetate)
-
This compound solution
-
Sterile saline solution (0.9% NaCl)
-
Assay kits for LH, Progesterone, and Estradiol
Methodology:
-
Follicular Stimulation: On day 23 of age, administer a single subcutaneous (s.c.) injection of PMSG (e.g., 10 IU in 0.1 mL saline) to all rats to stimulate follicular development.
-
Group Allocation (at 44 hours post-PMSG):
-
Control Group: Administer a s.c. injection of a GnRH agonist (dose to be determined by a pilot study) to induce a premature LH surge.
-
Treatment Group: Administer a s.c. injection of this compound (dose to be determined, e.g., 0.25 mg/kg). Approximately 30 minutes later, administer the same dose of GnRH agonist as the control group.
-
Sham Control Group: Administer saline injections instead of PMSG and GnRH agonist.
-
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at 0, 2, 4, 8, and 24 hours after the GnRH agonist administration for hormonal analysis (LH, Progesterone, Estradiol).
-
Tissue Collection: At 24 or 48 hours post-GnRH agonist injection, euthanize the animals and collect ovaries for histological analysis to assess follicular development and luteinization.
-
Data Analysis: Compare hormone levels and ovarian histology between the control and treatment groups to determine the effectiveness of Ganirelix in blocking the GnRH agonist-induced LH surge and premature luteinization.
Protocol 2: Clinical Research Protocol - Inhibition of Premature LH Surges in Controlled Ovarian Hyperstimulation (COH)
This protocol outlines a typical methodology for using this compound in a clinical research setting to prevent premature LH surges during COH for assisted reproductive technologies.
Subject Population:
-
Premenopausal women (e.g., ages 18-39) with regular menstrual cycles and normal baseline endocrine parameters.
Methodology:
-
Baseline Assessment: On Day 2 or 3 of the menstrual cycle, perform a baseline transvaginal ultrasound and measure serum FSH, LH, and Estradiol levels.
-
Ovarian Stimulation: Initiate daily subcutaneous injections of recombinant FSH (rFSH) on Day 2 or 3. The typical starting dose is 150-225 IU, adjusted based on the subject's ovarian response.
-
This compound Administration:
-
Initiation: Begin daily subcutaneous injections of this compound (250 mcg) when the lead ovarian follicle reaches a diameter of ≥14 mm or on a fixed day of stimulation (e.g., Day 5 or 6).
-
Continuation: Continue daily 250 mcg this compound injections until the day of human chorionic gonadotropin (hCG) administration.
-
-
Monitoring: Monitor follicular development via transvaginal ultrasound and serum hormone levels (e.g., estradiol) every 1-3 days. Adjust rFSH dose as needed.
-
Triggering Final Maturation: When at least two or three follicles reach a diameter of ≥17-18 mm, administer a single injection of hCG (e.g., 250 μg recombinant hCG or 10,000 IU urinary hCG) to induce final oocyte maturation.
-
Primary Endpoint Assessment: Measure serum LH on the day of hCG administration. The absence of a premature LH surge (e.g., LH <10 mIU/mL) is a primary efficacy endpoint.
Protocol 3: Experimental Paradigm to Systematically Evaluate HPG Axis Integrity
This protocol uses a GnRH antagonist to create a temporary, reversible state of hypogonadism, allowing for the isolated assessment of pituitary and gonadal responsiveness. This approach is adapted from studies using the GnRH antagonist acyline.
Objective: To sequentially assess the responsiveness of the pituitary gonadotrophs and the gonadal Leydig/theca cells.
Materials:
-
This compound solution
-
Exogenous GnRH (for pituitary stimulation)
-
Exogenous hCG (for gonadal stimulation)
-
Equipment for frequent blood sampling (e.g., IV cannula)
-
Hormone assay kits (LH, FSH, Testosterone/Estradiol)
Methodology:
-
Baseline Assessment (Day 1): Conduct a frequent blood sampling study (e.g., every 10 minutes for several hours) to establish baseline LH pulsatility (frequency and amplitude).
-
HPG Axis Suppression (Day 2): Administer a subcutaneous dose of this compound sufficient to suppress endogenous gonadotropins. A standard clinical dose is 250 mcg, but the optimal dose and frequency for sustained suppression may need to be determined in a pilot study. Continue administration as required to maintain suppression.
-
Pituitary Challenge (Day 3):
-
Confirm suppression of LH and sex steroids via blood sample.
-
Administer a bolus intravenous or subcutaneous injection of exogenous GnRH.
-
Collect blood samples at -15, 0, 15, 30, 45, and 60 minutes relative to the GnRH bolus.
-
Measure the LH response; the peak LH level serves as a measure of pituitary sensitivity and reserve.
-
-
Gonadal Challenge (Day 3, post-pituitary challenge):
-
Administer an intramuscular or subcutaneous injection of hCG (e.g., 1000-5000 IU) to directly stimulate the gonadal LH receptors.
-
Measure serum testosterone or estradiol at 24 and 48 hours post-hCG injection.
-
The rise in steroid hormones serves as a measure of gonadal responsiveness and reserve.
-
-
Data Analysis: Analyze the LH response to the GnRH challenge and the steroid response to the hCG challenge to independently assess the function of the pituitary and gonads, respectively, without the confounding influence of endogenous upstream signals.
References
Ganirelix Acetate as a tool for reversible chemical castration in research
Application Note: Ganirelix Acetate for Reversible Chemical Castration
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for utilizing this compound as a tool for inducing rapid, profound, and reversible chemical castration in research settings. This method serves as a viable and less invasive alternative to surgical castration for studies requiring temporary suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Introduction and Mechanism of Action
This compound is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions by competitively blocking GnRH receptors on the pituitary gonadotroph cells.[1][3][4] This competitive inhibition prevents the binding of endogenous GnRH, leading to a rapid, profound, and reversible suppression of gonadotropin secretion, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The suppression of LH is typically more pronounced than that of FSH.
Unlike GnRH agonists which cause an initial "flare-up" or surge in gonadotropin levels before inducing downregulation, this compound provides immediate inhibitory effects without an initial stimulatory phase. The subsequent decrease in LH and FSH levels leads to a significant reduction in gonadal steroidogenesis, resulting in castration levels of testosterone in males. The effects of this compound are highly reversible, with pituitary function and hormone levels typically returning to baseline within 48 hours of discontinuation in humans, making it an ideal tool for transient chemical castration in research.
Visualization of Mechanism and Workflow
Signaling Pathway
The diagram below illustrates the Hypothalamic-Pituitary-Gonadal (HPG) axis and the mechanism of action for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for inducing and monitoring reversible chemical castration using this compound.
Data Presentation: Dosage and Effects
Quantitative data from preclinical studies are summarized below. Dosages and effects can vary significantly based on the animal model, administration route, and experimental goals. Dose-response studies are highly recommended.
Table 1: this compound Dosage in Animal Models
| Animal Model | Route | Dosage Range | Purpose | Reference |
|---|---|---|---|---|
| Rat | SC | 1.4 µg/kg (ED50) | Ovulation Inhibition | |
| Rat | SC | 0.02 - 2.0 mg/kg/day | Toxicology Studies | |
| Mouse | SC | 1 - 10 µg/kg | Controlled Ovarian Hyperstimulation | |
| Monkey | SC | 0.1 - 2.5 mg/kg/day | Toxicology Studies |
| Monkey | SC | >11.0 µg/kg/day | Testosterone Suppression | |
Note: The GnRH antagonist "antide" has been used in rats at single doses up to 15 mg/kg for long-lasting chemical castration. Another antagonist, degarelix, was effective at 2 mg/kg in rats. These provide context for dosing other GnRH antagonists.
Table 2: Effects on Hormones and Organs (GnRH Antagonist in Male Rats)
| Parameter | Treatment | Observation | Timeline | Reference |
|---|---|---|---|---|
| Serum Testosterone | 15 mg/kg Antide (single dose) | Below detection limit | Within 2 weeks, recovery signs after 8 weeks | |
| Serum LH | 15 mg/kg Antide (single dose) | Below detection limit | Within 2 weeks, recovery signs after 8 weeks | |
| Prostate Weight | 15 mg/kg Antide (single dose) | Castration-like inhibition | Maintained for 8 weeks | |
| Testicular Histology | 15 mg/kg Antide (single dose) | Marked inhibition of spermatogenesis | Within 2 weeks, reversible effects |
| Serum Testosterone | 2 mg/kg Degarelix (single dose) | Suppressed to castration level | Maintained for 6 weeks | |
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific research question, animal model, and institutional (IACUC) guidelines.
Materials
-
This compound for injection (e.g., 250 mcg/0.5 mL)
-
Sterile vehicle for dilution (e.g., sterile water for injection, 0.9% saline)
-
Syringes and needles appropriate for subcutaneous injection in the selected animal model
-
Animal model (e.g., adult male Sprague-Dawley rats, C57BL/6 mice)
-
Equipment for blood collection (e.g., micro-hematocrit tubes, EDTA tubes)
-
Assay kits for hormone analysis (Testosterone, LH, FSH ELISA kits)
-
Anesthesia and euthanasia agents as approved by IACUC
Protocol 1: Induction of Reversible Chemical Castration in Male Rodents
This protocol aims to induce and confirm a state of chemical castration.
-
Animal Acclimatization and Baseline:
-
Acclimate adult male rodents (e.g., rats 300-350g) for at least one week under standard housing conditions.
-
Collect baseline blood samples to determine pre-treatment levels of serum testosterone, LH, and FSH.
-
-
Preparation and Administration of this compound:
-
Dilute this compound with a sterile vehicle to the desired final concentration. A starting dose-range finding study is recommended (e.g., 0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg).
-
Administer the prepared solution via subcutaneous (SC) injection. Common injection sites for rodents include the loose skin over the back or flank. Vary the injection site to minimize local irritation.
-
Administration can be a single high dose for sustained suppression or daily injections for maintaining steady-state levels.
-
-
Monitoring of Suppression:
-
Collect blood samples at regular intervals (e.g., 24 hours post-injection, then weekly) to monitor the decline in serum testosterone, LH, and FSH.
-
Continue treatment for the desired duration of castration (e.g., 2 to 8 weeks).
-
-
Assessment of Castration:
-
At the end of the treatment period (for a terminal study group), euthanize the animals.
-
Collect terminal blood samples for final hormone analysis.
-
Dissect and weigh androgen-sensitive organs: testes, prostate, and seminal vesicles. Compare weights to an intact control group and a surgically castrated group.
-
Perform histological evaluation of the testes to assess the impact on spermatogenesis.
-
Protocol 2: Assessment of Reversibility
This protocol is designed to confirm the return of HPG axis function after treatment cessation.
-
Induce Chemical Castration:
-
Follow steps 1-3 from Protocol 4.2 to induce and confirm a castrated state.
-
-
Cessation of Treatment:
-
Discontinue the administration of this compound.
-
-
Monitoring of Reversal:
-
Continue to collect blood samples at regular intervals (e.g., weekly) following the final dose.
-
Monitor for the recovery of serum testosterone, LH, and FSH to baseline or control levels. In rats, signs of recovery may begin several weeks after cessation of a long-acting dose.
-
-
Endpoint Analysis:
-
After hormone levels have returned to baseline (e.g., 4-8 weeks post-cessation), euthanize the animals.
-
Collect and weigh androgen-sensitive organs and compare them to control groups to assess recovery of organ weight.
-
Perform testicular histology to evaluate the restoration of spermatogenesis.
-
Conclusion
This compound is a powerful and precise tool for inducing reversible chemical castration in preclinical research. Its rapid onset, lack of a stimulatory flare, and predictable reversibility offer significant advantages over surgical castration and GnRH agonist administration. By carefully selecting the dose and monitoring key endocrine and physiological parameters, researchers can effectively and transiently suppress the HPG axis to investigate a wide range of biological questions in drug development and reproductive science.
References
Application Note: Immunohistochemical Localization of GnRH Receptors Following Ganirelix Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the immunohistochemical (IHC) localization of Gonadotropin-Releasing Hormone (GnRH) receptors in tissues, particularly following treatment with Ganirelix Acetate. This compound is a potent GnRH receptor antagonist used to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[1][2] Understanding the localization of the GnRH receptor after antagonist treatment is crucial for elucidating its mechanism of action and downstream effects. This note includes the molecular mechanism of Ganirelix, a summary of its binding and signaling inhibition properties, a detailed IHC protocol, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a synthetic decapeptide that functions as a third-generation GnRH antagonist.[3] It is primarily used in assisted reproductive technologies to competitively block GnRH receptors at the pituitary gland level.[4][5] This action prevents the downstream signaling that leads to the synthesis and secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin release, Ganirelix provides immediate and reversible suppression. Its efficacy is rooted in its high binding affinity for the GnRH receptor, which is significantly greater than that of the native GnRH peptide.
Mechanism of Action and Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of endogenous GnRH initiates a signaling cascade that is fundamental to reproductive function. Ganirelix competitively inhibits this process.
GnRH Receptor Signaling Cascade:
-
Receptor Binding: Pulsatile release of GnRH from the hypothalamus stimulates the GnRH receptor on anterior pituitary cells.
-
G-Protein Activation: The receptor primarily couples to the Gq/11 G-protein, activating it.
-
Second Messenger Production: Activated Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gonadotropin Release: The combined effect of elevated intracellular Ca2+ and PKC activation leads to the synthesis and secretion of LH and FSH.
Ganirelix physically blocks the GnRH binding site on the receptor, preventing the initiation of this entire cascade, resulting in a rapid and profound, yet reversible, suppression of gonadotropin release.
Figure 1: GnRH Receptor Signaling and Ganirelix Inhibition.
Quantitative Data Summary
The potent antagonistic activity of Ganirelix is supported by quantitative binding and signaling data.
Table 1: GnRH Receptor Binding Affinity
This table compares the binding affinity of Ganirelix to that of the native GnRH ligand, as measured by the dissociation constant (Kd). A lower Kd value indicates higher binding affinity.
| Ligand | Parameter | Value (nM) | Receptor Source |
| Ganirelix | Kd | 0.4 | Human GnRH Receptor |
| GnRH (native) | Kd | 3.6 | Human GnRH Receptor |
| Data sourced from references. |
Table 2: Inhibition of GnRH-Induced Intracellular Signaling
This table shows the effect of Ganirelix on inhibiting the GnRH-induced intracellular calcium response in HEK293 cells expressing the GnRH receptor. The Area Under the Curve (AUC) represents the total calcium flux.
| Treatment Condition (HEK293/GnRHR cells) | Mean AUC ± SD |
| GnRH alone (Control) | 109,340 ± 13,866 |
| GnRH + 10 nM Ganirelix | 73,164 ± 16,237 |
| Data sourced from reference. |
Application Protocol: Immunohistochemistry for GnRH Receptor Localization
This protocol provides a generalized procedure for the detection and localization of GnRH receptors in paraffin-embedded pituitary tissue sections. Optimization may be required for different tissue types or antibody selections.
Materials and Reagents
-
Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on charged slides
-
Xylene and Graded Ethanol Series (100%, 95%, 80%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T)
-
Hydrogen Peroxide (H₂O₂) Solution (e.g., 3%) for quenching endogenous peroxidase
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T)
-
Primary Antibody: Rabbit anti-GnRH Receptor
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Humidity Chamber
Experimental Workflow
Figure 2: Experimental Workflow for Immunohistochemistry.
Step-by-Step Protocol
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing slides in two changes of 100% ethanol for 3 minutes each, followed by 3 minutes each in 95% and 80% ethanol. c. Rinse slides in gently running tap water, followed by a final rinse in dH₂O.
2. Antigen Retrieval: a. Submerge slides in a vessel containing Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0). b. Heat the solution to 95-100°C using a microwave, water bath, or pressure cooker for 20-40 minutes. Do not allow the solution to boil. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Wash slides 2 times for 5 minutes each in Wash Buffer (PBS-T).
3. Peroxidase and Protein Blocking: a. To quench endogenous peroxidase activity, incubate sections in 3% H₂O₂ in PBS for 10-15 minutes. b. Wash slides 3 times for 5 minutes each in PBS-T. c. Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T) to cover the tissue section. d. Incubate in a humidified chamber for 1 hour at room temperature to block non-specific antibody binding.
4. Antibody Incubation: a. Drain the blocking solution (do not rinse). b. Apply the primary anti-GnRH Receptor antibody, diluted to its optimal concentration in blocking buffer. c. Incubate overnight at 4°C in a humidified chamber. d. Wash slides 3 times for 5 minutes each in PBS-T. e. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. f. Incubate for 1 hour at room temperature in a humidified chamber. g. Wash slides 3 times for 5 minutes each in PBS-T.
5. Detection and Counterstaining: a. Prepare the DAB substrate solution immediately before use. b. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope. c. Immediately stop the reaction by rinsing the slides in dH₂O. d. Counterstain the sections with Hematoxylin for 30-60 seconds. e. "Blue" the sections by rinsing in running tap water.
6. Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (80%, 95%, 100%) and clear in xylene. b. Apply a drop of permanent mounting medium and place a coverslip over the tissue.
Expected Results and Interpretation
-
Control (No Ganirelix Treatment): In pituitary tissue, GnRH receptor staining is expected to be predominantly localized to the plasma membrane of gonadotrope cells.
-
Ganirelix-Treated: Following treatment with Ganirelix, researchers should observe for any changes in this localization pattern. A key question is whether antagonist binding induces receptor internalization. If internalization occurs, a shift in the staining pattern from distinct membrane localization to a more diffuse or punctate cytoplasmic signal may be observed.
-
Negative Control: A section incubated without the primary antibody should show no specific brown staining.
Quantitative analysis can be performed using image analysis software to measure staining intensity and the ratio of membrane-to-cytoplasmic signal, providing objective data on changes in receptor localization. While GnRH antagonists have been shown to reduce GnRH receptor mRNA expression over time, IHC provides a direct visualization of the receptor protein's location at a specific time point.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Primary antibody inactive; Incorrect antibody dilution; Insufficient antigen retrieval. | Use a new antibody aliquot; Titrate antibody concentration; Optimize antigen retrieval time, temperature, and buffer pH. |
| High Background | Insufficient blocking; Secondary antibody non-specific; Sections dried out. | Increase blocking time or change blocking reagent; Run secondary antibody control; Keep sections moist in a humidity chamber. |
| Weak Staining | Low antibody concentration; Short incubation times; Low receptor expression. | Increase antibody concentration or incubation time (e.g., overnight at 4°C); Use a signal amplification system. |
| Non-specific Staining | Cross-reactivity of antibodies; High antibody concentration. | Perform a titration of both primary and secondary antibodies; Include appropriate isotype controls. |
References
Application Notes and Protocols: Long-Term Effects of Ganirelix Acetate on Ovarian Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid, profound, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism is utilized in assisted reproduction to prevent premature LH surges during controlled ovarian stimulation.[1] While its short-term effects are well-documented, understanding the long-term consequences of prolonged or repeated administration on ovarian function is crucial for comprehensive safety assessment. These application notes and protocols summarize available data from animal models to guide further research in this area.
Mechanism of Action
This compound competitively binds to GnRH receptors on the anterior pituitary gland.[1] This action blocks the endogenous GnRH from stimulating the release of LH and FSH, thereby preventing the LH surge that triggers ovulation. Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin secretion. The suppression of gonadotropins is dose-dependent and reversible upon discontinuation of the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data from Animal Studies
The following tables summarize the available quantitative data from long-term studies of this compound and other GnRH antagonists in various animal models. It is important to note that specific long-term studies detailing all aspects of ovarian function for this compound are limited in the public domain. Data from other GnRH antagonists are included for comparative purposes, with the specific antagonist noted.
Table 1: Effects on Fertility and Reproductive Organs in Rats
| Parameter | Animal Model | Treatment Group | Dose | Duration | Results | Reference |
| Fertility | Rat | This compound | 10 µg/kg/day | 8 weeks | Significantly decreased during treatment, returned to normal after cessation. | |
| Ovarian Histology | Rat | Cetrorelix (GnRH Antagonist) | 0.1 mg/kg every 2 days | 60 days | No significant morphological changes compared to control. | |
| Follicle Counts (Post-Cisplatin) | Rat | Cetrorelix (GnRH Antagonist) | 1 mg/kg (single dose with cisplatin) | N/A | Higher primary follicle counts compared to cisplatin-only group. | |
| Reproductive Organ Atrophy | Rat | This compound | ≥ 5 mg/kg | Not specified | Atrophy of reproductive organs observed. |
Table 2: Effects on Menstrual Cycle and Hormones in Non-Human Primates
| Parameter | Animal Model | Treatment Group | Dose | Duration | Results | Reference |
| Menstrual Cycle | Monkey | This compound | 0.7 and 5 mg/kg/day | 13 weeks | Amenorrhea occurred during the last 7 weeks of dosing; menstruation returned after a 5-9 week recovery period. | |
| Serum LH & FSH | Ovariectomized Monkey | Nal-Lys-GnRHant | 1.0 or 3.0 mg/kg (single dose) | N/A | Prolonged inhibition; returned to control levels within 2 months. | |
| Ovulation | Marmoset Monkey | Antide (GnRH Antagonist) | 0.6 or 6.0 mg/kg once weekly | 11 weeks | No ovulations occurred during treatment. |
Table 3: Effects on Ovarian Reserve Markers in Canines
| Parameter | Animal Model | Treatment Group | Dose | Duration | Results | Reference |
| Serum AMH | Anestrous Bitch | Acyline (GnRH Antagonist) | 330 µg/kg every 10 days | 60 days | Serum AMH concentrations diminished during treatment and resumed after cessation, correlating with ovarian activity suppression and resumption. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Effects and Reversibility of this compound on Fertility in Female Rats
Objective: To determine the long-term effects of this compound on ovarian function and the reversibility of these effects upon cessation of treatment.
Animal Model: Sexually mature female Wistar rats (8-10 weeks old) with regular estrous cycles.
Materials:
-
This compound
-
Sterile saline for injection
-
Syringes and needles for subcutaneous (SC) injection
-
Vaginal smear supplies (pipettes, microscope slides, staining solution)
-
Apparatus for hormone analysis (e.g., ELISA kits for LH, FSH, Estradiol, Progesterone)
-
Histology equipment and reagents
Methodology:
-
Acclimatization and Baseline Monitoring:
-
House animals in a controlled environment (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Monitor and record the estrous cycle of each rat for at least two consecutive cycles by daily vaginal smears to ensure regular cyclicity.
-
Collect baseline blood samples for hormonal analysis.
-
-
Treatment Administration:
-
Divide rats into a control group (receiving vehicle, e.g., sterile saline) and a treatment group.
-
Administer this compound subcutaneously to the treatment group at a specified dose (e.g., 10 µg/kg/day) for a prolonged period (e.g., 8 weeks).
-
-
Monitoring During Treatment:
-
Continue daily vaginal smears to monitor for disruption of the estrous cycle.
-
Collect periodic blood samples (e.g., weekly) to assess serum levels of LH, FSH, estradiol, and progesterone.
-
-
Washout and Recovery Period:
-
After the treatment period, cease administration of this compound and observe the animals for a recovery period (e.g., 4-8 weeks).
-
Continue daily vaginal smears to monitor the return of regular estrous cycles.
-
Collect blood samples at regular intervals to track the recovery of hormone levels to baseline.
-
-
Fertility Assessment:
-
Following the recovery period, co-house female rats from both control and treatment groups with fertile, untreated male rats.
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear.
-
Monitor for pregnancy and record pregnancy rates.
-
At late gestation (e.g., day 20), euthanize a subset of pregnant females to determine the number of implantation sites and viable fetuses.
-
Allow another subset of females to deliver and record litter size, pup weight, and any gross abnormalities.
-
-
Ovarian Histology:
-
At the end of the study, euthanize all remaining animals.
-
Collect ovaries, weigh them, and fix them in 4% paraformaldehyde for histological processing.
-
Embed ovaries in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Perform histomorphometric analysis to quantify the number and stages of developing follicles (primordial, primary, secondary, antral) and corpora lutea.
-
Protocol 2: Evaluation of Long-Term this compound Administration on Ovarian Function in Non-Human Primates
Objective: To assess the long-term effects of this compound on the menstrual cycle, hormonal profiles, and ovarian histology in a non-human primate model.
Animal Model: Sexually mature female cynomolgus monkeys (Macaca fascicularis) with regular menstrual cycles.
Materials:
-
This compound
-
Vehicle for injection
-
Equipment for SC injection
-
Vaginal swabs for monitoring menstruation
-
Equipment for blood collection and hormone analysis (LH, FSH, Estradiol, Progesterone)
-
Ultrasound equipment for ovarian imaging
-
Surgical and histological equipment
Methodology:
-
Baseline Characterization:
-
Individually house animals and monitor at least two consecutive menstrual cycles to establish baseline cycle length.
-
Collect frequent blood samples throughout the baseline cycles to establish normal hormonal profiles.
-
Perform baseline ovarian ultrasonography to assess follicular development and ovarian morphology.
-
-
Long-Term Administration:
-
Administer this compound subcutaneously daily for an extended period (e.g., 13 or 26 weeks) at various dose levels (e.g., 0.1, 0.5, 2.5 mg/kg/day).
-
-
In-Life Monitoring:
-
Perform daily vaginal swabs to monitor for menstruation and detect the onset of amenorrhea.
-
Collect regular blood samples (e.g., weekly or bi-weekly) to monitor the suppression of gonadotropins and ovarian steroids.
-
Conduct periodic ovarian ultrasonography to assess the degree of follicular suppression.
-
-
Recovery Phase:
-
Following the final dose, monitor the animals for a recovery period (e.g., up to 20 weeks).
-
Continue daily vaginal swabs to record the time to resumption of menstruation.
-
Collect blood samples to track the return of hormone levels to the normal range.
-
Perform ultrasonography to observe the re-initiation of follicular growth.
-
-
Terminal Procedures:
-
At the end of the recovery period, euthanize the animals.
-
Perform a complete necropsy with a focus on the reproductive organs.
-
Collect and weigh the ovaries, uterus, and other reproductive tissues.
-
Process the ovaries for detailed histopathological evaluation, including quantification of different follicle stages.
-
Conclusion
The available data from animal models, primarily in rats and non-human primates, suggest that the suppressive effects of long-term administration of GnRH antagonists, including this compound, on the hypothalamic-pituitary-ovarian axis are reversible upon cessation of treatment. Fertility in rats was shown to return to normal after an 8-week treatment period, and menstruation resumed in monkeys after treatment for up to 6 months. However, there is a notable lack of publicly available, detailed quantitative data on specific parameters such as oocyte quality, comprehensive hormonal recovery profiles, and in-depth histomorphometric analysis of the ovaries following long-term this compound administration. The provided protocols offer a framework for conducting such studies to generate the necessary data for a more complete understanding of the long-term ovarian safety profile of this compound. Further research is warranted to fill these knowledge gaps, which will be invaluable for drug development and regulatory assessment.
References
Troubleshooting & Optimization
Troubleshooting Ganirelix Acetate precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganirelix Acetate. The following information is intended to help users avoid and resolve issues related to the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What happened?
A1: This is a common issue known as solvent exchange precipitation. This compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers.[1] When the concentrated DMSO stock is diluted into an aqueous medium, the overall solvent environment becomes less favorable, causing the peptide to exceed its solubility limit and precipitate.[1][2] The key is to ensure the final concentration in the aqueous buffer does not surpass its solubility in that specific medium.[1]
Q2: What is the optimal pH for maintaining this compound solubility in aqueous solutions?
A2: The aqueous solubility of this compound is pH-dependent. The commercial formulation is adjusted to a pH of 5.0.[3] For custom aqueous buffers, maintaining a pH around 5 is recommended to enhance solubility.
Q3: Can I store this compound stock solutions, and if so, under what conditions?
A3: this compound stock solutions in organic solvents like DMSO should be stored at -20°C. It is recommended to prepare aqueous solutions of Ganirelix fresh before use. If storing for a very short period, refrigeration at 2-8°C is advisable, but long-term storage of aqueous solutions is not recommended due to potential stability issues. The commercial injectable solution should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.
Q4: Are there any visible signs of this compound precipitation I should look for?
A4: Yes, early indicators of precipitation can be subtle. Watch for the appearance of a fine, cloudy precipitate, visible flakes, or a general haziness in the solution. An increase in turbidity can also be an indicator.
Q5: Can sonication be used to redissolve precipitated this compound?
A5: Sonication in a water bath can be used to aid in the initial dissolution of this compound powder in an organic solvent. However, if precipitation occurs after dilution in an aqueous buffer, sonication may not be effective and could potentially damage the peptide. It is generally better to optimize the preparation method to prevent precipitation in the first place.
Troubleshooting Guide
Problem: Precipitation observed in this compound stock or working solution.
This guide provides a systematic approach to identify the cause and resolve precipitation issues.
dot
References
Technical Support Center: Optimizing Ganirelix Acetate Dosage for Complete LH Suppression
Welcome to the technical support center for Ganirelix Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for the complete suppression of luteinizing hormone (LH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal dosage of this compound for complete LH suppression?
A daily subcutaneous dose of 0.25 mg of this compound is the minimal, effective daily dose to prevent premature LH surges.[1] This dosage was determined through a double-blind, randomized, dose-finding study involving 333 patients and six different dosages of Ganirelix.[1][2] The 0.25 mg dose was selected because it yielded the highest implantation and ongoing pregnancy rates per cycle started.[1]
Q2: What is the mechanism of action of this compound?
This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[3] It competitively blocks GnRH receptors on the pituitary gonadotroph, which in turn suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockage is rapid, profound, and reversible, leading to a more pronounced suppression of LH compared to FSH. Unlike GnRH agonists, this compound does not cause an initial surge in gonadotropin release.
Q3: When should this compound administration be initiated in an experimental protocol?
In clinical settings for controlled ovarian hyperstimulation, this compound injection (250 mcg) is typically administered subcutaneously once daily during the mid to late portion of the follicular phase. Treatment generally starts on day 5 or 6 of ovarian stimulation with FSH and continues daily until the day of human chorionic gonadotropin (hCG) administration. For animal models, the timing should be adapted based on the species-specific follicular growth dynamics.
Q4: How quickly does this compound act to suppress LH levels?
This compound is rapidly absorbed after subcutaneous administration, reaching peak serum concentrations in approximately one to two hours. This leads to an immediate and reversible suppression of gonadotropin secretion, with LH levels decreasing within hours of administration.
Q5: What is the incidence of premature LH surges with the recommended 0.25 mg dosage?
Clinical trials have demonstrated that this compound is highly effective in preventing premature LH surges. In studies involving women undergoing controlled ovarian hyperstimulation, the incidence of premature LH surges (defined as LH ≥ 10 mIU/mL) was less than 1% in subjects administered 250 mcg of this compound. Some studies have shown the incidence of LH rises prior to ganirelix treatment to be around 2.3% when started on day 5 and 6.6% when started on day 6. During ganirelix treatment, the incidence was 1.2% and 2.3%, respectively.
Troubleshooting Guide
Issue 1: Incomplete LH Suppression or Premature LH Surge Observed
-
Possible Cause 1: Insufficient Dosage.
-
Explanation: While 0.25 mg is the established effective dose, individual patient characteristics or specific experimental conditions might theoretically require an adjustment. Early dose-finding studies showed that lower doses (0.0625 mg and 0.125 mg) were insufficient to completely prevent premature LH rises.
-
Solution: Verify that the correct 0.25 mg dosage is being administered. In non-clinical research, a dose-response study may be necessary to determine the minimal effective dose for a specific animal model and stimulation protocol.
-
-
Possible Cause 2: Improper Administration.
-
Explanation: Incorrect subcutaneous injection technique can lead to variable absorption and reduced efficacy of the drug.
-
Solution: Ensure proper subcutaneous injection technique is followed. The injection should be administered into the abdomen around the navel or the upper thigh, and the injection site should be rotated. Confirm that the full dose was administered without leakage.
-
-
Possible Cause 3: Timing of Administration Initiation.
-
Explanation: Initiating this compound too late in the follicular phase may not be sufficient to prevent the endogenous LH surge.
-
Solution: In clinical protocols, starting Ganirelix on day 5 of stimulation rather than day 6 may reduce the incidence of early LH rises. Monitor follicular development and hormone levels to guide the initiation of Ganirelix. A flexible protocol, where the antagonist is started based on follicle size (e.g., lead follicle ≥14 mm), is also an option.
-
Issue 2: Excessively Suppressed LH Levels
-
Possible Cause 1: High Dosage.
-
Explanation: Higher doses of this compound can lead to profound LH suppression. The highest dose group in the initial dose-finding study (2 mg daily) was discontinued due to overly suppressed endogenous LH, which was associated with no ongoing pregnancies.
-
Solution: Adhere to the recommended 0.25 mg daily dose. If profound suppression is a concern in a specific research context, consider evaluating a slightly lower dose, although this may increase the risk of a premature LH surge. A study using a reduced dose of 125 µ g/day of ganirelix with oral contraceptive pretreatment was conducted to avoid excessive LH suppression.
-
-
Possible Cause 2: Oral Contraceptive Pretreatment.
-
Explanation: Pretreatment with oral contraceptives combined with a full dose of a GnRH antagonist can cause a more marked suppression of LH levels.
-
Solution: If oral contraceptive pretreatment is used for cycle programming, consider using a reduced dose of this compound (e.g., 125 µ g/day ) to avoid excessive LH suppression.
-
Data Presentation
Table 1: Summary of Dose-Finding Study Results for this compound
| This compound Daily Dose | Incidence of LH Surge (LH ≥10 IU/L) | Median Serum E2 on day of hCG (pg/mL) | Implantation Rate (%) | Ongoing Pregnancy Rate per Attempt (%) |
| 0.0625 mg | 16% | 1475 | - | - |
| 0.125 mg | 9% | 1110 | - | - |
| 0.25 mg | 1.4% | 1160 | 21.9% | 33.8% |
| 0.5 mg | - | 823 | - | - |
| 1.0 mg | - | 703 | - | - |
| 2.0 mg | - | 430 | 1.5% | 0% |
Data compiled from multiple sources referencing the ganirelix dose-finding study group.
Experimental Protocols
Protocol 1: Standard Administration of this compound in a Clinical Research Setting (Fixed Protocol)
-
Initiate FSH Therapy: Begin administration of recombinant follicle-stimulating hormone (rFSH) on Day 2 or 3 of the menstrual cycle. The typical starting dose is 150 or 225 IU.
-
Start this compound: On day 5 or 6 of rFSH stimulation, begin subcutaneous administration of 0.25 mg this compound once daily.
-
Continue Treatment: Continue daily administration of both rFSH and this compound. The rFSH dose can be adjusted based on ovarian response.
-
Monitor Follicular Development: Monitor the growth of follicles using ultrasound.
-
Induce Final Maturation: When a sufficient number of follicles reach an adequate size (e.g., at least three follicles ≥17 mm), administer human chorionic gonadotropin (hCG).
-
Final Ganirelix Dose: The last dose of this compound is given on the day of hCG administration.
Protocol 2: Monitoring LH Levels During this compound Treatment
-
Baseline LH Measurement: Obtain a baseline serum LH level before initiating treatment.
-
Daily Monitoring: From day 5 of stimulation, monitor serum LH levels daily.
-
Flexible Antagonist Administration (Example):
-
If LH level is < 4 IU/L, consider withholding the GnRH antagonist.
-
If LH level is ≥ 4 IU/L, administer 0.25 mg of the GnRH antagonist daily for two days, followed by re-testing.
-
-
Continue Monitoring: Continue to base the decision for antagonist administration on subsequent LH results until the day of the hCG trigger.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Standard experimental workflow for this compound administration.
References
- 1. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist ganirelix (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The ganirelix dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Ganirelix Acetate stability in cell culture media over time
technical support center, I have structured the content into a comprehensive guide covering frequently asked questions, troubleshooting, data on stability, detailed experimental protocols, and a workflow visualization.
Technical Support: Ganirelix Acetate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of this compound in typical cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It works by competitively blocking GnRH receptors, primarily in the pituitary gland, which leads to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser degree, follicle-stimulating hormone (FSH) secretion.[4][5] This mechanism is crucial for preventing premature LH surges in research and clinical applications.
Q2: How should I prepare a stock solution of this compound? A2: this compound powder is soluble in organic solvents like DMSO and DMF (approximately 30 mg/mL) and has limited solubility in ethanol (approx. 0.25 mg/mL). For a stock solution, dissolve the crystalline solid in DMSO. This stock solution should be stored at -20°C for long-term stability (≥4 years for the solid).
Q3: How do I prepare a working solution in cell culture media from a DMSO stock? A3: To avoid precipitation, add the DMSO stock solution dropwise into your aqueous cell culture medium while gently vortexing. This gradual introduction helps prevent the peptide from crashing out of the solution. Ensure the final concentration of DMSO in your culture is low (typically <0.5%) to avoid solvent-induced cellular stress.
Q4: How stable is this compound in aqueous or cell culture media? A4: this compound is susceptible to degradation in aqueous solutions, particularly under alkaline and acidic conditions. One manufacturer of a this compound solution in phosphate-buffered saline (PBS, pH 7.2) does not recommend storing the aqueous solution for more than one day. Forced degradation studies show significant degradation occurs with acid and base hydrolysis. It is also labile to thermal stress. For cell culture experiments lasting several days, its stability should be considered a critical factor.
Q5: What are the primary degradation pathways for this compound? A5: The main degradation pathways are hydrolysis of peptide bonds, racemization of amino acids, and deamidation. Studies have identified degradation products resulting from cleavage at the C-terminus, racemization of serine and proline residues, and deamidation at the N-terminus. It is particularly susceptible to acid- and base-mediated hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation during preparation of working solution | Solvent Exchange Shock: Rapidly adding a concentrated DMSO stock to aqueous media can cause the peptide to precipitate. Low Solubility: The final concentration exceeds Ganirelix's solubility limit in the culture medium. | Add the DMSO stock solution slowly and dropwise to the vortexing media to ensure rapid dispersion. Verify the final concentration is within the solubility limits for your specific medium. The commercial formulation has a pH of ~5.0, which aids solubility. |
| Inconsistent or loss of biological activity in multi-day experiments | Peptide Degradation: Ganirelix is degrading over time in the 37°C incubator environment. It is known to be labile to thermal and hydrolytic stress. | For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours. Alternatively, conduct a stability study under your specific experimental conditions (see protocol below). |
| Difficulty dissolving the lyophilized powder | Inappropriate Solvent: Using aqueous buffers directly with the powder may result in poor solubility. Incorrect pH: The pH of the aqueous solvent is not optimal for solubility. | First, dissolve this compound in a small amount of an appropriate organic solvent like DMSO. If using an aqueous buffer, ensure the pH is around 5.0 to improve solubility. Gentle warming or brief sonication can also help. |
Quantitative Stability Data
Table 1: Summary of this compound Forced Degradation
| Stress Condition | Parameters | % Degradation | Primary Degradation Products Identified |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 15 min | 22.4% | Racemization of L-Ser⁴ and L-Pro⁹; C-terminus hydrolysis |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 2 hrs | 18.1% | Racemization of L-Ser⁴ and L-Pro⁹; C-terminus hydrolysis |
| Oxidative Degradation | 3% H₂O₂, 60°C, 1 hr | Significant | Deamidation at N-terminus; C-terminus hydrolysis |
| Thermal Degradation | 60°C, 30 days | Significant | C-terminus hydrolysis; Diastereomers |
| Photolytic Degradation | UV light (254 nm), 7 days | Moderate | C-terminus hydrolysis |
Note: The exact rate of degradation in a complex mixture like cell culture media at 37°C may vary but will be influenced by these underlying chemical instabilities.
Experimental Protocols
Protocol: Assessing this compound Stability in Your Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in cell culture medium over a typical experiment duration (e.g., 72 hours).
Materials:
-
This compound
-
Your specific cell culture medium (serum-free and serum-containing, if applicable)
-
Sterile, conical tubes
-
Calibrated 37°C incubator with 5% CO₂
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: Salt solution (e.g., ammonium sulfate and sodium perchlorate in water), pH adjusted to ~2.1
-
Mobile Phase B: Acetonitrile and water mixture (e.g., 1:1 v/v), pH adjusted to ~2.1
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Timepoint Zero (T=0): Immediately after preparation, take a 1 mL aliquot. Filter it through a 0.22 µm syringe filter into an HPLC vial. This is your T=0 sample. Store at -80°C until analysis.
-
Incubation: Place the remaining solution in a sterile, capped tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sample Collection: At subsequent time points (e.g., 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL aliquots. Filter each sample and store in labeled HPLC vials at -80°C.
-
HPLC Analysis:
-
Set up the HPLC system. A common detection wavelength for Ganirelix is 227 nm.
-
Run all samples (T=0 and subsequent timepoints) using a suitable gradient elution program to separate intact Ganirelix from its degradation products.
-
Integrate the peak area corresponding to intact this compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the results to visualize the degradation curve over time.
-
Visualizations
Workflow for Stability Testing
The following diagram illustrates the experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in media.
References
Technical Support Center: Overcoming Inconsistent Results with Ganirelix Acetate In Vitro
Welcome to the technical support center for Ganirelix Acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome inconsistent results in in vitro experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides, detailed experimental protocols, and visualizations to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation is a common issue and can arise from several factors related to solubility. This compound's solubility is highly dependent on the solvent, concentration, pH, and the method of dilution.
Troubleshooting Steps:
-
Solvent Choice: this compound is sparingly soluble in aqueous solutions at neutral pH but has good solubility in organic solvents like DMSO and DMF.[1] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Dilution Technique: When diluting the organic stock solution into your aqueous cell culture medium, add the stock solution dropwise to the medium while gently vortexing.[2] This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[2]
-
pH of the Medium: The commercial formulation of this compound is adjusted to a pH of 5.0.[3][4] Its solubility in aqueous solutions is pH-dependent. While cell culture media are typically buffered around pH 7.2-7.4, preparing dilutions in a slightly acidic buffer before final addition to the media might improve solubility in some cases.
-
Temperature: Gently warming the cell culture medium to 37°C before adding the this compound stock can aid in dissolution. However, be cautious of prolonged exposure to elevated temperatures which might cause degradation.
Q2: I am observing variable or lower-than-expected antagonistic activity in my cell-based assays. What are the potential causes?
A2: Inconsistent antagonistic activity can stem from issues with the compound's stability, interactions with media components, or the experimental setup itself.
Troubleshooting Steps:
-
Compound Stability: this compound is susceptible to degradation under certain conditions. It is particularly labile to alkaline and thermal stress.
-
Solution Storage: Aqueous working solutions of this compound are not recommended for storage for more than one day. Prepare fresh working solutions for each experiment from a frozen stock.
-
pH of Solutions: Avoid highly alkaline conditions during solution preparation and in the final assay, as this can lead to significant degradation.
-
-
Interaction with Serum Proteins: this compound has been shown to have high in vitro protein binding to human plasma (81.9%). If your cell culture medium is supplemented with serum, the active concentration of free this compound available to bind to the GnRH receptors on your cells may be lower than the nominal concentration.
-
Consider using serum-free medium for your experiments or performing concentration-response curves in the presence and absence of serum to quantify its effect.
-
-
Cell Passage Number and Health: The expression of GnRH receptors can vary with cell passage number and overall cell health. Use cells within a consistent and low passage number range for your experiments. Regularly check for cell viability and morphology.
-
Assay Incubation Time: Ensure that the pre-incubation time with this compound before the addition of the GnRH agonist is sufficient to allow for receptor binding. Also, the total assay time should be optimized to capture the desired biological response without significant degradation of the compounds.
Q3: How should I prepare and store my this compound solutions to ensure consistency?
A3: Proper preparation and storage of this compound solutions are critical for obtaining reproducible results.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in anhydrous DMSO or DMF. Purge the solvent with an inert gas like argon or nitrogen before use to minimize oxidation. Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your assay buffer or cell culture medium. As mentioned previously, add the stock solution to the aqueous medium slowly while mixing. Do not store aqueous working solutions.
Quantitative Data Summary
The following tables provide key quantitative data to inform your experimental design and troubleshooting.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO (Dimethyl sulfoxide) | ~30 | Purge with an inert gas. |
| DMF (Dimethylformamide) | ~30 | Purge with an inert gas. |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~10 | Prepare fresh daily. |
| Ethanol | ~0.25 | Purge with an inert gas. |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation (18.1%) observed in some studies. Other reports suggest stability under these conditions, indicating that the specific acid, temperature, and duration are critical factors. |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 15 minutes | Significant degradation (22.4%). |
| Oxidative Degradation | 3% H₂O₂ at 60°C for 1 hour | Susceptible to oxidation. |
| Thermal Degradation | 60°C for 30 days | Labile to thermal stress. |
| Photolytic Degradation | UV light (254 nm) & Visible Light for 7 days | Generally stable. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and a subsequent aqueous working solution for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated balance and pipettes
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Methodology for Stock Solution (10 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Cap the tube tightly and vortex until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Methodology for Working Solution (e.g., 10 µM in cell culture medium):
-
Warm the this compound DMSO stock solution and the cell culture medium to room temperature and 37°C, respectively.
-
Add the required volume of the pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, add the required volume of the this compound DMSO stock solution dropwise to the medium.
-
Ensure the final concentration of DMSO is below 0.5%.
-
Use the working solution immediately.
Protocol 2: In Vitro Inhibition of GnRH-Induced Signaling (Functional Assay)
Objective: To assess the antagonistic activity of this compound on GnRH-stimulated signaling in a gonadotrope cell line (e.g., LβT2 cells).
Materials:
-
LβT2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
GnRH agonist (e.g., Leuprolide)
-
This compound working solutions
-
Assay plate (e.g., 96-well plate)
-
Detection reagents for the desired endpoint (e.g., LH/FSH ELISA kit, calcium mobilization dye, or reagents for measuring downstream signaling molecules like p-ERK).
Methodology:
-
Cell Seeding: Seed LβT2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation: Before the assay, wash the cells with serum-free medium and then incubate in serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
Antagonist Pre-treatment: Add varying concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells containing this compound or vehicle. Also, include wells with the agonist alone and a no-treatment control.
-
Incubation: Incubate for the optimal time to elicit the desired response (this will depend on the signaling event being measured, e.g., minutes for calcium flux or phosphorylation events, hours for hormone secretion).
-
Detection: Lyse the cells or collect the supernatant as required by your detection method. Measure the endpoint (e.g., LH concentration in the supernatant via ELISA).
-
Data Analysis: Plot the response against the concentration of this compound. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway
Experimental Workflow
References
Technical Support Center: Ganirelix Acetate and Hormone Immunoassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ganirelix Acetate in their experiments and encountering unexpected hormone immunoassay results.
Understanding the Interaction: Physiological Effect vs. Analytical Interference
This compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary function is to competitively block GnRH receptors in the pituitary gland.[1][2][3] This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Consequently, a decrease in hormones like estradiol, which are downstream from LH and FSH signaling, is an expected physiological effect of the drug's mechanism of action.
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself, or its metabolites, analytically interferes with common hormone immunoassays. The observed changes in hormone concentrations are considered a direct result of its intended pharmacological activity. However, it is crucial to differentiate this physiological effect from potential, unrelated analytical interferences that can occur in any immunoassay.
This guide will help you troubleshoot unexpected hormone immunoassay results in the context of this compound administration, focusing on distinguishing between the drug's expected effects and true analytical issues.
Frequently Asked Questions (FAQs)
Q1: After administering this compound, I observed a significant drop in estradiol levels in my samples. Is the drug interfering with my estradiol immunoassay?
A1: A rapid decrease in estradiol levels is an expected physiological outcome of this compound administration. This compound suppresses the secretion of LH and FSH, which are necessary for stimulating estradiol production in the ovaries. This reduction is part of the drug's therapeutic effect and not typically a result of analytical interference with the immunoassay itself.
Q2: How can I be sure that the hormone level changes I'm seeing are due to the physiological effects of this compound and not some other form of immunoassay interference?
A2: While the hormonal changes are expected, it is good laboratory practice to validate your assay's performance in the presence of the drug, especially during pivotal experiments. You can perform several validation experiments, such as serial dilution, spike and recovery, and comparison with an alternative assay method, to rule out other potential interferences. Detailed protocols for these are provided in the Troubleshooting Guide section.
Q3: Could this compound, being a peptide, cross-react with the antibodies in my LH or FSH immunoassay?
A3: this compound is a synthetic decapeptide designed to mimic GnRH to block its receptor. While cross-reactivity is a known potential issue in immunoassays where an analyte is structurally similar to the target hormone, there is no specific evidence to suggest that this compound cross-reacts with antibodies used in LH or FSH immunoassays. These immunoassays are typically designed to be highly specific to the unique structures of LH and FSH.
Q4: What are the common types of interference I should be aware of in hormone immunoassays?
A4: Common interferences in hormone immunoassays include:
-
Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, potentially causing falsely elevated or decreased results.
-
Cross-reactivity: This occurs when substances with a similar structure to the target analyte bind to the assay antibodies.
-
Matrix effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding.
-
Biotin interference: High levels of biotin supplementation can interfere with streptavidin-biotin-based immunoassays.
Q5: Where can I find information on the specific type of immunoassay I am using and its susceptibility to interference?
A5: The package insert or technical data sheet provided by the immunoassay manufacturer is the best source of information. It will detail the assay principle (e.g., competitive, sandwich), the antibodies used, and any known cross-reactants or interfering substances.
Troubleshooting Guide
If you encounter unexpected hormone immunoassay results when using this compound, follow these steps to investigate the issue.
Step 1: Review the Physiological Effects of this compound
Before troubleshooting the assay, ensure the observed results align with the known pharmacological effects of this compound.
| Hormone | Expected Physiological Change After this compound Administration | Typical Onset of Action |
| LH (Luteinizing Hormone) | Rapid and profound suppression | Within hours of administration |
| FSH (Follicle-Stimulating Hormone) | Suppression (less pronounced than LH) | Within hours of administration |
| Estradiol | Significant reduction | Following LH and FSH suppression |
| Progesterone | Levels should remain low, preventing premature luteinization | Throughout administration |
This table summarizes the expected physiological effects and should be used as a preliminary check.
Step 2: Experimental Protocols for Investigating Potential Analytical Interference
If the results are inconsistent with the expected physiological effects or if you need to validate your assay, perform the following experiments.
Objective: To check for interference from the sample matrix or heterophile antibodies.
Methodology:
-
Select a patient sample showing the unexpected result.
-
Create a series of dilutions of the sample with the assay-specific diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measure the hormone concentration in each dilution using your immunoassay.
-
Calculate the final concentration by multiplying the measured concentration by the dilution factor.
-
Expected Outcome: The calculated final concentrations should be consistent across the dilution series (typically within 10-15% of each other). A lack of linearity may suggest the presence of an interfering substance.
Objective: To assess for the presence of interfering substances that may affect the measurement of the target analyte.
Methodology:
-
Divide a patient sample into two aliquots.
-
To one aliquot (the "spiked" sample), add a known amount of the purified hormone standard to achieve a concentration within the assay's measurement range.
-
To the other aliquot (the "unspiked" sample), add an equal volume of the same diluent used for the standard.
-
Measure the hormone concentration in both the spiked and unspiked samples.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte * 100
-
Expected Outcome: The percent recovery should be within the acceptable range specified by the assay manufacturer (typically 80-120%). Poor recovery may indicate the presence of an interfering substance.
Objective: To confirm the results using a different measurement principle or antibody pair.
Methodology:
-
Measure the hormone concentration in the sample of concern using a different immunoassay platform from another manufacturer.
-
Alternatively, a reference method such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for a more definitive result, as it is less susceptible to antibody-based interferences.
-
Expected Outcome: If the results from the alternate method are consistent with the original findings, it is more likely that the initial result is accurate. Discrepant results suggest potential interference in one of the assays.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for troubleshooting immunoassay interference.
References
Technical Support Center: Minimizing Ganirelix Acetate-Induced Histamine Release In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating histamine release associated with the in vivo administration of Ganirelix Acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is histamine release a concern?
A1: this compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[1][2][3] Like other GnRH antagonists, particularly those with basic amino acid residues, it can induce histamine release from mast cells, leading to localized skin reactions or, rarely, systemic hypersensitivity.[4][5] This is a non-immunological anaphylactoid reaction.
Q2: How common are injection site reactions with this compound?
A2: Local reactions at the injection site are relatively common. Pooled data from clinical trials indicate that 12-20% of patients report reactions like redness, bruising, pain, or itching within an hour of injection. Another study noted injection site reactions in 1.1% of patients. These reactions are typically transient and resolve within four hours.
Q3: What is the underlying mechanism of this compound-induced histamine release?
A3: this compound is thought to directly activate mast cells, leading to degranulation and the release of histamine and other inflammatory mediators. This action is likely mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor on mast cells known to be activated by various cationic compounds. Activation of MRGPRX2 triggers a signaling cascade involving G-proteins (Gαi and Gαq), leading to calcium mobilization and subsequent degranulation.
Q4: How does this compound's histamine-releasing potential compare to other GnRH antagonists?
A4: Ganirelix has a moderate to low potential for histamine release compared to other GnRH antagonists. An ex vivo study on human skin samples showed that Degarelix has the lowest capacity for histamine release, followed by Ganirelix, Abarelix, and Cetrorelix, which has the highest.
Q5: Are there any known contraindications related to histamine release?
A5: Yes. This compound is contraindicated in patients with a known hypersensitivity to Ganirelix or any other GnRH analogue. Special care should be taken in individuals with signs and symptoms of active allergic conditions, and treatment is not advised in women with severe allergic conditions due to the absence of clinical experience in this population. Cases of hypersensitivity, including anaphylaxis, have been reported as early as the first dose.
Troubleshooting Guide
Issue 1: Significant or persistent injection site reactions (e.g., severe erythema, edema) are observed in animal models.
| Potential Cause | Troubleshooting Step |
| High Local Concentration | Ensure the injection volume is appropriate for the animal model and injection site. Consider splitting the dose into two separate injection sites. |
| Injection Technique | Ensure a proper subcutaneous injection technique is used. Intradermal injection can exacerbate local reactions. Vary the injection site with each administration to minimize local irritation. |
| Formulation/Vehicle Effect | The vehicle itself may be causing irritation. Run a control group injected with only the vehicle (e.g., mannitol solution) to assess its contribution to the reaction. |
| Model Sensitivity | The specific strain or species of animal may be particularly sensitive. Review literature for baseline sensitivity to mast cell degranulators in your chosen model. |
| Pre-treatment Consideration | To isolate the effect of Ganirelix from the histamine response, consider pre-treating a cohort with an H1 receptor antagonist (e.g., diphenhydramine) to see if it mitigates the reaction. |
Issue 2: High variability in in vitro/ex vivo histamine release assay results.
| Potential Cause | Troubleshooting Step |
| Tissue/Cell Viability | Ensure primary cells (e.g., peritoneal mast cells) or ex vivo tissue samples are handled carefully and maintained in appropriate oxygenated media to ensure viability throughout the experiment. |
| Donor Variability | When using primary human or animal tissues, significant donor-to-donor variability is expected. Increase the sample size (n) to achieve statistical power and report the range of responses. |
| Inconsistent Acylation | For ELISA-based histamine detection, the acylation step is critical. Ensure precise and consistent timing and reagent addition for all samples and standards. |
| Reagent Quality | Use a positive control known to induce robust histamine release (e.g., compound 48/80, codeine, ionomycin) to verify that the cells/tissues are responsive and the detection reagents are working correctly. |
| Ganirelix Preparation | Prepare fresh Ganirelix solutions for each experiment. Ensure it is fully dissolved in the appropriate vehicle before adding to the assay. |
Quantitative Data Summary
Table 1: Comparative Histamine Release by GnRH Antagonists in an Ex Vivo Human Skin Model
| GnRH Antagonist | Concentration (µg/mL) | Increase in Histamine Release (Mean ± SEM) | Statistical Significance |
| Degarelix | 3 - 300 | No significant effect | - |
| Ganirelix | 100 | 81% ± 27% | Not Significant |
| Abarelix | 30 | 143% ± 29% | P < 0.05 |
| 300 | 362% ± 58% | P < 0.05 | |
| Cetrorelix | 30 | 228% ± 111% | P < 0.05 |
| 300 | 279% ± 46% | P < 0.05 | |
| Data sourced from Koechling et al. |
Table 2: Incidence of Adverse Events with this compound in Clinical Trials (N=794)
| Adverse Event | Incidence |
| Abdominal Pain (gynecological) | 4.8% |
| Fetal Death | 3.7% |
| Headache | 3.0% |
| Ovarian Hyperstimulation Syndrome (OHSS) | 2.4% |
| Vaginal Bleeding | 1.8% |
| Injection Site Reaction | 1.1% |
| Nausea | 1.1% |
| Abdominal Pain (gastrointestinal) | 1.0% |
| Data sourced from Organon Pro product information. |
Experimental Protocols
Protocol 1: Ex Vivo Histamine Release from Human Skin Samples
This protocol is adapted from the methodology described by Koechling et al.
-
Tissue Preparation:
-
Obtain fresh human skin samples (e.g., from cosmetic surgery) and immediately place them in an oxygenated saline solution.
-
Prepare skin sections of a standardized size and mount them in an organ bath system.
-
-
Incubation and Equilibration:
-
Superfuse the mounted skin samples with oxygenated saline solution (e.g., 2 mL/min) at 36°C for a 30-minute equilibration period.
-
Collect the superfusate during the final 5 minutes of equilibration to measure basal histamine release.
-
-
Ganirelix Challenge:
-
Prepare this compound solutions at desired concentrations (e.g., 1, 10, 100 µg/mL) in an appropriate vehicle (e.g., 5% mannitol solution).
-
Add the Ganirelix solution as a bolus to the organ bath and incubate for a defined period (e.g., 15 minutes).
-
Collect the superfusate for the entire challenge period for histamine analysis.
-
-
Positive Control:
-
Following the drug challenge, add a universal histamine releaser like Compound 48/80 to the bath to confirm the histamine-releasing capacity of the tissue.
-
-
Histamine Quantification:
-
Measure histamine concentration in the collected superfusate samples using a validated method such as a competitive ELISA or HTRF assay.
-
Express the drug-induced histamine release as a percentage increase relative to the basal release for each tissue sample.
-
Protocol 2: In Vivo Skin Histamine Measurement via Microdialysis
This protocol is based on the principles of skin microdialysis for histamine measurement.
-
Probe Insertion:
-
Under sterile conditions, insert a microdialysis probe into the dermal layer of the skin of the anesthetized animal model.
-
-
Equilibration:
-
Perfuse the probe with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 60-90 minutes. Discard the dialysate collected during this period.
-
-
Baseline Collection:
-
Collect dialysate fractions at regular intervals (e.g., every 15-20 minutes) for at least one hour to establish a stable baseline of extracellular histamine concentration.
-
-
Ganirelix Administration:
-
Administer this compound via subcutaneous injection at a site near, but not directly on, the microdialysis probe.
-
-
Post-Injection Sampling:
-
Continue collecting dialysate fractions at the same intervals for several hours to monitor the change in histamine concentration over time.
-
-
Probe Calibration:
-
At the end of the experiment, calibrate the probe using the flow rate method or no net flux method to determine the in vivo recovery, which is necessary to calculate the absolute extracellular histamine concentration.
-
-
Histamine Quantification:
-
Analyze the histamine content of the dialysate fractions using a highly sensitive method, such as a specific ELISA or HPLC with fluorimetric detection.
-
Visualizations: Pathways and Workflows
Caption: MRGPRX2 signaling pathway for Ganirelix-induced mast cell degranulation.
Caption: Workflow for investigating and minimizing Ganirelix-induced histamine release.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. vfppharmacygroup.com [vfppharmacygroup.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 5. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ganirelix Acetate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Ganirelix Acetate observed in long-term and preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic decapeptide that acts as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It binds to GnRH receptors in the anterior pituitary gland, blocking the action of endogenous GnRH.[2][3] This leads to a rapid and reversible suppression of the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH). This mechanism is utilized in assisted reproduction to prevent premature LH surges during controlled ovarian hyperstimulation.
Q2: Have long-term carcinogenicity studies been conducted for this compound?
No, long-term toxicity studies in animals to evaluate the carcinogenic potential of this compound have not been performed.
Q3: What are the known or potential off-target effects of this compound from preclinical and post-marketing data?
Based on preclinical studies and post-marketing surveillance, the following have been identified as known or potential off-target effects:
-
Histamine Release: this compound has been shown to cause minimal to moderate histamine release in preclinical models. This can manifest as injection site reactions or, rarely, systemic allergic reactions.
-
Hepatotoxicity: Preclinical studies in rats have indicated potential liver effects at high doses, evidenced by elevated liver enzymes.
-
Gastrointestinal Effects: In preclinical studies, Ganirelix has been associated with increased gastric acid secretion in rats.
-
Unexpected Signals from Pharmacovigilance Data: Analysis of adverse event reporting systems has identified unexpected signals that require further investigation, such as ectopic pregnancy and allergic dermatitis.
Troubleshooting Guides
Issue 1: Unexpected Allergic Reactions or Injection Site Reactions
Potential Cause: Histamine release is a known property of some GnRH antagonists. Ganirelix is considered to have minimal histamine-releasing properties compared to first and second-generation antagonists, but it can still occur.
Troubleshooting/Investigation Plan:
-
Characterize the reaction: Document the severity and characteristics of the injection site reaction (e.g., redness, swelling, itching) or systemic symptoms.
-
In vitro/ex vivo histamine release assay: To quantify the histamine-releasing potential of a specific batch or formulation, an ex vivo human skin model or an in vitro rat peritoneal mast cell assay can be employed.
Issue 2: Elevated Liver Enzymes in Preclinical Models
Potential Cause: High doses of this compound have been associated with elevated liver enzymes in preclinical rat studies.
Troubleshooting/Investigation Plan:
-
Dose-response analysis: Conduct a dose-response study to determine the threshold at which liver enzyme elevations occur.
-
Histopathology: Perform histopathological examination of liver tissue from treated animals to identify any cellular changes.
-
Investigate mechanism: Explore potential mechanisms of drug-induced liver injury (DILI), such as oxidative stress, mitochondrial dysfunction, or inflammatory responses.
Data Presentation
Table 1: Summary of Preclinical Toxicology Findings for this compound in Rats (6-Month Subcutaneous Study)
| Parameter | Control | 0.02 mg/kg/day | 0.2 mg/kg/day | 2.0 mg/kg/day |
| Male Rats | ||||
| SGPT (ALT) | Normal | Normal | Normal | Significantly Elevated |
| SGOT (AST) | Normal | Normal | Normal | Significantly Elevated |
| Total Protein | Normal | Normal | Normal | Decreased |
| Albumin | Normal | Normal | Normal | Decreased |
| Triglycerides | Normal | Normal | Normal | Decreased |
| Female Rats | ||||
| SGOT (AST) | Normal | Normal | Normal | Increased |
| Alkaline Phosphatase | Normal | Normal | Normal | Increased |
SGPT: Serum Glutamic Pyruvic Transaminase (also known as ALT: Alanine Aminotransferase) SGOT: Serum Glutamic Oxaloacetic Transaminase (also known as AST: Aspartate Aminotransferase)
Table 2: Histamine Release by GnRH Antagonists in an ex vivo Human Skin Model
| Compound | Concentration (µg/mL) | Increase in Histamine Release (Mean % ± SEM) | Statistical Significance (P-value) |
| Ganirelix | 100 | 81 ± 27 | Not Significant |
| Abarelix | 30 | 143 ± 29 | < 0.05 |
| 300 | 362 ± 58 | < 0.05 | |
| Cetrorelix | 30 | 228 ± 111 | < 0.05 |
| 300 | 279 ± 46 | < 0.05 | |
| Degarelix | 3 - 300 | No Significant Effect | Not Significant |
Experimental Protocols
Protocol 1: Ex Vivo Histamine Release Assay from Human Skin Samples
Objective: To assess the potential of this compound to induce histamine release from human skin mast cells.
Methodology:
-
Tissue Preparation: Obtain human skin samples and mount them in organ baths.
-
Superfusion: Superfuse the skin samples with an oxygenated saline solution at 36°C for 30 minutes.
-
Incubation: Incubate the samples with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL).
-
Histamine Quantification: Collect the superfusate and measure the histamine concentration using a sensitive immunoassay or high-performance liquid chromatography (HPLC).
-
Data Analysis: Express the drug-induced histamine release as a percentage of the basal (unstimulated) release.
Protocol 2: General Off-Target Receptor Screening (Hypothetical for Ganirelix)
Objective: To identify potential off-target binding sites for this compound across a broad range of human receptors.
Methodology:
-
Target Panel Selection: Utilize a commercially available or in-house developed panel of recombinant human receptors, ion channels, and transporters expressed in a suitable cell line (e.g., HEK293, CHO).
-
Binding Assay: Perform competitive radioligand binding assays. Incubate the membrane preparations from the receptor-expressing cells with a specific radioligand for each target in the presence and absence of a range of concentrations of this compound.
-
Detection: Measure the displacement of the radioligand by this compound using a scintillation counter or other appropriate detector.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound for each target where significant displacement is observed. A lower IC₅₀ value indicates a higher binding affinity.
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target screening.
Caption: Simplified histamine H1 receptor signaling pathway.
Caption: Potential mechanisms of drug-induced liver injury (DILI).
References
Technical Support Center: Ganirelix Acetate Protocols in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ganirelix Acetate in different animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It works by competitively blocking GnRH receptors on the pituitary gonadotroph, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This rapid and reversible suppression of gonadotropins prevents premature LH surges, a critical aspect of controlled ovarian hyperstimulation protocols. Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.
Q2: How should this compound be prepared for animal experiments?
A2: Commercially available this compound is often supplied in a sterile, ready-to-use aqueous solution (e.g., 250 mcg/0.5 mL). For animal studies, this stock solution may need to be diluted to achieve the desired dosage. Use a sterile vehicle, such as sterile saline (0.9% sodium chloride), for dilution under aseptic conditions. It is recommended to prepare the diluted solution fresh for each use and protect it from light.
Q3: How is this compound typically administered to animals?
A3: In animal models, this compound is administered via subcutaneous (SC) injection. To minimize local irritation, it is advisable to rotate injection sites. For rodents, the loose skin on the back or flank is a suitable injection site, while for larger animals like non-human primates, the abdomen or upper thigh can be used.
Q4: Are there established dosages of this compound for different animal strains?
A4: Direct extrapolation of human dosages to animal models is not recommended due to significant differences in metabolism, body surface area, and drug distribution. While specific dosages for different animal strains are not extensively documented, published studies provide a starting point for various species. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model, strain, and experimental goals.
Data Presentation: this compound Dosage and Pharmacokinetics
Table 1: this compound Dosages Used in Different Animal Models
| Animal Model | Dosage Range | Route of Administration | Context of Study | Reference |
| Mouse | 0.3 - 10.0 mg/kg/day | Subcutaneous (SC) | 3-Month Dose-Finding Study | |
| Rat | 1.4 µg/kg (ED50) | Subcutaneous (SC) | Inhibition of Ovulation | |
| Rat | 0.02 - 2.0 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study | |
| Monkey | 0.1 - 2.5 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Human | Animal Models | Reference |
| Bioavailability (SC) | ~91% | Data not extensively published, but depot formulation at the injection site has been suggested in rats and monkeys. | |
| Protein Binding | 81.9% | Not specified | |
| Elimination Half-life | 13-16 hours | Varies by species | |
| Excretion | ~75% in feces, ~22% in urine | Not specified |
Experimental Protocols
Representative Protocol: Controlled Ovarian Hyperstimulation in Mice
This protocol is a general guideline and may require optimization for specific mouse strains.
Objective: To induce superovulation in female mice while preventing a premature LH surge using this compound.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound solution
-
Sterile saline
-
Syringes and needles (27-30 gauge)
Procedure:
-
Day 1 (Afternoon): Administer 5 IU of PMSG per mouse via intraperitoneal (IP) injection to stimulate follicular development.
-
Day 3 (Morning, ~48 hours after PMSG): Administer this compound subcutaneously (SC). A starting dose in the range of 1-10 µg/kg can be considered, but the optimal dose should be determined in a pilot study.
-
Day 3 (Afternoon, ~4-6 hours after Ganirelix): Administer 5 IU of hCG per mouse via IP injection to trigger ovulation.
-
Day 4 (Morning, ~12-16 hours after hCG): Euthanize mice and collect oocytes from the oviducts.
Troubleshooting Guides
Issue 1: Premature LH Surge or Ovulation Occurs Despite this compound Administration
-
Possible Cause: The dosage of this compound is insufficient for the specific animal strain or individual animal's response.
-
Solution: Increase the this compound dosage in subsequent experiments. It is highly recommended to conduct a dose-response study to identify the minimal effective dose for your model.
-
-
Possible Cause: The timing of this compound administration is too late in the follicular phase.
-
Solution: Initiate this compound administration earlier in the protocol. Monitoring follicular development and hormone levels can help determine the optimal start time.
-
-
Possible Cause: Improper administration technique leading to incomplete dosage delivery or variable absorption.
-
Solution: Ensure proper subcutaneous injection technique. For rodents, this involves tenting the skin to create a pocket for the injection. Confirm that the full dose was administered without leakage.
-
Issue 2: Poor Follicular Development or Low Oocyte Yield
-
Possible Cause: The this compound dose is too high, leading to excessive suppression of endogenous gonadotropins that are necessary for optimal follicular growth.
-
Solution: Decrease the this compound dosage. The aim is to prevent the LH surge without completely inhibiting the supportive role of endogenous FSH and LH.
-
-
Possible Cause: The dose of exogenous gonadotropins (e.g., PMSG, FSH) is inadequate.
-
Solution: Increase the dose of the stimulating gonadotropin. The required dose can vary between animal strains.
-
Issue 3: Injection Site Reactions (e.g., redness, swelling)
-
Possible Cause: Irritation from the this compound formulation or the vehicle.
-
Solution: Rotate the injection sites for each administration to minimize localized reactions. Monitor the sites for severe irritation. If reactions persist, consider diluting the drug in a larger volume of sterile saline, if experimentally permissible.
-
Mandatory Visualization
Caption: this compound competitively blocks GnRH receptors.
Caption: Workflow for controlled ovarian hyperstimulation.
References
Technical Support Center: Ganirelix Acetate Analysis by Mass Spectrometry
Welcome to the technical support center for Ganirelix Acetate analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound in samples intended for mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing multiple peaks in the mass spectrum. What could be the cause?
A1: The presence of multiple peaks in the mass spectrum of a this compound sample often indicates degradation of the peptide. This compound, a synthetic decapeptide, is susceptible to degradation under various conditions, leading to the formation of multiple degradation products.[1][2][3] The most common causes of degradation are exposure to acidic or alkaline conditions, heat, and light.[1][4]
Q2: What are the primary degradation pathways for this compound?
A2: Forced degradation studies have identified several key degradation pathways for this compound:
-
Hydrolysis: The peptide bonds in Ganirelix are susceptible to hydrolysis, particularly under acidic and alkaline conditions. This can lead to cleavage of the peptide chain. A significant degradation of 22.4% under alkaline conditions and 18.1% under acidic conditions has been observed.
-
Racemization: Amino acid residues within the peptide, such as L-Ser⁴ and L-Pro⁹, can undergo racemization to their D-isomers, particularly under hydrolytic conditions.
-
Deamidation: The C-terminal D-Ala¹⁰ residue can undergo deamidation.
-
Oxidation: Although generally more stable under oxidative stress compared to hydrolysis, some degradation can occur.
-
Photodegradation: Exposure to light can also induce degradation.
Q3: How can I minimize the degradation of this compound during sample preparation for mass spectrometry?
A3: To minimize degradation, it is crucial to control the sample environment:
-
pH Control: Maintain a pH of approximately 5.0, as the formulation is typically supplied at this pH. Avoid strongly acidic or alkaline solutions.
-
Temperature Control: Store samples at the recommended controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). Do not freeze the samples. For long-term storage of the active substance, a temperature of 2-8°C is recommended.
-
Light Protection: Protect samples from light by storing them in their original packaging or using amber vials.
-
Use of Fresh Samples: Analyze samples as soon as possible after preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the mass spectrum | Sample degradation due to improper handling or storage. | Review sample preparation and storage conditions. Ensure pH, temperature, and light exposure are controlled. Prepare fresh samples under optimal conditions. |
| Poor peak shape or resolution in LC-MS | Co-elution of degradation products with the parent compound. | Optimize the liquid chromatography method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column temperature. A C18 column is commonly used for separation. |
| Low signal intensity of this compound | Significant degradation has occurred, reducing the concentration of the intact peptide. | Perform a forced degradation study to understand the stability of your specific sample matrix. This will help in identifying the stress factors causing degradation and in developing a stability-indicating method. |
| Variability in results between samples | Inconsistent sample preparation or storage conditions. | Standardize the entire workflow from sample collection to analysis. Ensure all samples are treated identically. |
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation observed under different stress conditions as reported in forced degradation studies.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 15 min | 22.4% | |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 2 hours | 18.1% | |
| Oxidative Degradation | 3% H₂O₂, 60°C, 1 hour | Stable | |
| Thermal Degradation | 60°C, 30 days | Labile | |
| Photolytic Degradation | UV light (254 nm) and visible light, 7 days | Stable |
Note: There are some conflicting reports regarding stability under acidic conditions, which may be due to differences in experimental parameters.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation products.
Materials:
-
This compound solution (e.g., 0.5 mg/mL in water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 80°C for 15 minutes. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at 60°C for 1 hour.
-
Thermal Degradation: Place the this compound stock solution in an oven at 60°C for 30 days.
-
Photolytic Degradation: Expose the this compound stock solution to UV and visible light in a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a control sample (stored at 25°C, protected from light) by a validated stability-indicating LC-MS method.
Protocol 2: Sample Preparation for LC-MS Analysis of this compound
This protocol provides a general procedure for preparing this compound samples for mass spectrometry analysis to minimize degradation.
Materials:
-
This compound sample
-
Volumetric flasks
-
Pipettes
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh or pipette the this compound sample.
-
Dissolve the sample in a suitable solvent, typically HPLC grade water, to a known concentration.
-
If necessary, dilute the sample to the desired concentration for LC-MS analysis using the mobile phase as the diluent.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an autosampler vial.
-
Analyze the sample promptly using a validated LC-MS method.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of validated stability indicating purity method based on the stress degradation behavior of gonadotropin-releasing hormone antagonist (ganirelix) in an injectable formulation using HPLC and LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Preventing Ganirelix Acetate adsorption to labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the adsorption of Ganirelix Acetate to labware during experimental procedures.
Troubleshooting Guide
This guide addresses common issues related to the loss of this compound during experiments due to adsorption.
Problem: Low or inconsistent recovery of this compound in aqueous solutions.
| Possible Cause | Recommended Solution |
| Adsorption to Glassware: this compound, a synthetic decapeptide, can adsorb to the surface of standard borosilicate glass vials and tubes, especially at low concentrations. This is due to ionic and hydrophobic interactions between the peptide and the glass surface. | Use Low-Binding Labware: Switch to polypropylene (PP) or polyethylene (PE) tubes and plates. For highly sensitive applications, utilize commercially available "low-adsorption" or "protein-repellent" microplates and vials.[1] Siliconize Glassware: If glass is unavoidable, treat it with a siliconizing agent to create a hydrophobic surface that minimizes peptide binding. |
| Adsorption to Standard Plasticware: While generally better than glass, standard polypropylene and polystyrene can still adsorb peptides like this compound, particularly those with hydrophobic residues. | Choose Appropriate Plastic: Polypropylene is often superior to polystyrene for peptide recovery.[2] Use Surface-Treated Plastics: Employ labware with special surface treatments, such as polyethylene glycol (PEG) coatings, which create a hydration layer that repels peptides. |
| Inappropriate Solvent Conditions: The composition of the solvent can significantly influence the extent of peptide adsorption. | Modify Solvent: The addition of a small percentage of an organic solvent like acetonitrile (ACN) to the aqueous sample can reduce hydrophobic interactions with plastic surfaces.[3][4] However, ensure solvent compatibility with downstream applications. Adjust pH: The charge of the peptide and the labware surface can be influenced by pH. While specific data for this compound is limited, experimenting with pH adjustments (while maintaining peptide stability) may reduce ionic interactions. |
| Low Peptide Concentration: Adsorption is more pronounced at lower concentrations as a larger fraction of the total peptide can bind to the available surface area.[1] | Increase Concentration: If the experimental design allows, working with higher concentrations of this compound can help saturate the binding sites on the labware, leaving more peptide in solution. Use a Carrier Peptide/Protein: The addition of a blocking protein like Bovine Serum Albumin (BSA) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorption?
This compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its chemical structure, containing both hydrophobic and charged residues, makes it susceptible to non-specific binding to laboratory surfaces through hydrophobic and electrostatic interactions. With a molecular weight of 1570.4 g/mol and a plasma protein binding of 81.9%, it has a tendency to interact with surfaces.
Q2: Which type of labware is best for working with this compound?
For routine use, polypropylene (PP) labware is generally recommended over glass or polystyrene. For experiments requiring high accuracy and precision, especially at low concentrations, it is advisable to use commercially available low-adsorption or protein-repellent labware. These products are often treated with proprietary coatings to minimize surface binding.
Q3: Can I add anything to my solution to prevent this compound adsorption?
Yes, several additives can be used:
-
Blocking Proteins: Adding a small amount of a non-interfering protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1%, can coat the surface of the labware and prevent the adsorption of this compound. However, this is not suitable for all applications, especially those involving mass spectrometry where the blocking protein would interfere with the analysis.
-
Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.1%) can be effective in reducing hydrophobic interactions with plastic surfaces. It is crucial to ensure the chosen detergent is compatible with your downstream assays.
Q4: How does temperature affect the adsorption of this compound?
Q5: Is siliconizing glassware an effective method to prevent adsorption?
Siliconizing glassware creates a non-polar, hydrophobic surface that can reduce the adsorption of peptides. This can be an effective strategy if glass labware is required for your experiment.
Quantitative Data on Peptide Adsorption and Prevention
The following tables summarize quantitative data from studies on other peptides, illustrating the impact of labware and additives on recovery. Note: This data is for illustrative purposes and may not be directly representative of this compound's behavior.
Table 1: Effect of Labware Material on Peptide Recovery
| Peptide | Labware Material | Concentration | Recovery (%) |
| Melittin | Borosilicate Glass | 2 µM | ~10-20% |
| Melittin | Polypropylene | 2 µM | ~10-20% |
| Melittin | Protein LoBind Tubes | 2 µM | >90% |
| Glucagon | Standard Polypropylene | 1.5 nM | ~60% |
| Glucagon | Low-Bind Polypropylene | 1.5 nM | ~100% |
(Data synthesized from multiple sources for illustrative purposes)
Table 2: Effect of Additives on Peptide Recovery in Polypropylene Tubes
| Peptide | Additive | Additive Concentration | Recovery (%) |
| Generic Peptide | None | - | ~70% |
| Generic Peptide | BSA | 0.1% | >95% |
| Generic Peptide | Tween-20 | 0.05% | >90% |
(Data synthesized from multiple sources for illustrative purposes)
Experimental Protocols
Protocol 1: Siliconization of Glassware
Objective: To create a hydrophobic surface on glass labware to prevent peptide adsorption.
Materials:
-
Siliconizing agent (e.g., Sigmacote®, Rain-X®)
-
Fume hood
-
Glassware to be treated
-
Milli-Q or distilled water
-
Drying oven
Procedure:
-
Thoroughly clean and dry the glassware.
-
In a fume hood, apply the siliconizing agent according to the manufacturer's instructions. This may involve filling, immersing, or rinsing the glassware with the solution.
-
Allow the solution to be in contact with the glass surface for the recommended time.
-
Pour out the excess siliconizing solution.
-
Rinse the glassware thoroughly with Milli-Q or distilled water.
-
Dry the glassware in an oven at the recommended temperature.
Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)
Objective: To block non-specific binding sites on labware surfaces.
Materials:
-
Bovine Serum Albumin (BSA), protease-free
-
Phosphate-buffered saline (PBS) or desired experimental buffer
-
Labware to be treated
Procedure:
-
Prepare a 1% (w/v) solution of BSA in your experimental buffer.
-
Fill or rinse the labware with the BSA solution, ensuring all surfaces that will contact the sample are coated.
-
Incubate for at least 30 minutes at room temperature.
-
Aspirate the BSA solution.
-
Allow the labware to air dry or proceed with the experiment directly, depending on the protocol. For some applications, a brief rinse with the experimental buffer may be necessary.
Visualizations
Caption: Mechanism of this compound adsorption to labware surfaces.
Caption: Workflow for troubleshooting and preventing this compound adsorption.
References
- 1. This compound | C84H121ClN18O17 | CID 23724914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ganirelix - Wikipedia [en.wikipedia.org]
- 3. Evaluating protocols and analytical methods for peptide adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Ganirelix Acetate on Primary Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Ganirelix Acetate on the viability of primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary function is to competitively block GnRH receptors on the anterior pituitary gland.[1][2] This blockage prevents the natural GnRH from binding and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a rapid and reversible suppression of gonadotropin secretion.
Q2: Is there established data on the direct impact of this compound on the viability of various primary cell cultures?
Currently, there is a limited amount of publicly available data specifically detailing the direct impact of this compound on the viability of a wide range of primary cell cultures, such as hepatocytes or peripheral blood mononuclear cells (PBMCs). Most in vitro research has focused on its effects on gonadotrope cell lines and its potential applications in oncology with cancer cell lines.
Q3: Are there any studies on the effect of this compound on primary cells relevant to its clinical use?
Yes, some studies have investigated its effects on primary human granulosa-lutein cells. One study found that Ganirelix did not significantly alter the basal or hCG-stimulated cyclic adenosine monophosphate (cAMP) accumulation in these cells, suggesting it may not interfere with this specific signaling pathway in the ovary. However, it is important to note that a related GnRH antagonist, cetrorelix, has been reported to reduce the viability of granulosa lutein cells in vitro. This suggests that effects on cell viability could be a possibility and should be experimentally determined.
Q4: What do toxicology studies indicate about the potential for this compound to cause cell damage?
Pre-clinical toxicology studies in animals have been conducted, but these do not provide specific in vitro cytotoxicity data on primary cells. In vitro mutagenicity studies, such as the Ames test, and chromosomal aberration assays in Chinese Hamster Ovary (CHO) cells (a cell line) did not show a mutagenic response for this compound.
Q5: How should I prepare this compound for cell culture experiments?
This compound has specific solubility characteristics. It is often recommended to prepare a high-concentration stock solution in a solvent like DMSO. This stock solution can then be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough (typically <0.5%) to not affect cell viability on its own.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Primary Cell Viability After Treatment with this compound
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your primary cells at the final concentration used.
-
Action: Run a vehicle control experiment where you treat your cells with the same concentration of the solvent alone to assess its effect on cell viability.
-
-
High Concentration of this compound: The concentration of this compound used may be cytotoxic to your specific primary cell type.
-
Action: Perform a dose-response experiment by treating your cells with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.
-
-
Compound Instability or Degradation: this compound may be unstable or degrade in your cell culture medium over the course of the experiment, leading to the formation of potentially toxic byproducts.
-
Action: Consult the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. If possible, prepare fresh dilutions for each experiment.
-
-
Interaction with Media Components: Components in your specific cell culture medium could interact with this compound, altering its properties or leading to cytotoxicity.
-
Action: If possible, test the effect of this compound in a simpler, serum-free medium for a short duration to see if the effect persists.
-
-
Primary Cell Health: The primary cells themselves may be of poor quality or stressed, making them more susceptible to any potential mild cytotoxic effects of the compound.
-
Action: Ensure your primary cells have high viability (>95%) before starting the experiment and are cultured under optimal conditions.
-
Issue 2: Inconsistent or Irreproducible Cell Viability Results
Possible Causes and Troubleshooting Steps:
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability in the final concentration.
-
Action: Use calibrated pipettes and consider performing serial dilutions to reach your final working concentrations.
-
-
Uneven Cell Seeding: An uneven distribution of cells in the multi-well plate will lead to variability in the baseline cell number per well.
-
Action: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting into wells.
-
-
Edge Effects in Multi-Well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth and viability.
-
Action: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell viability and experimental results.
-
Action: Regularly check your cell cultures for signs of contamination. Perform mycoplasma testing on your primary cell stocks.
-
Data Presentation
Table 1: Potential Effects of GnRH Antagonists on Primary Cell Viability (Based on Limited Data)
| Cell Type | GnRH Antagonist | Observed Effect | Citation |
| Human Granulosa-Lutein Cells | Ganirelix | No significant change in basal or hCG-stimulated cAMP accumulation. | |
| Human Granulosa-Lutein Cells | Cetrorelix | Reduced cell viability. |
Note: The effect of Cetrorelix may not be directly extrapolated to this compound. Further experimental validation is required.
Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Measures membrane integrity; dead cells with compromised membranes take up the dye. | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming; only assesses membrane integrity. |
| MTT Assay | Measures metabolic activity; viable cells with active metabolism reduce MTT to a purple formazan product. | Colorimetric, sensitive, and suitable for high-throughput screening. | Indirect measure of viability; can be affected by changes in cellular metabolism that are not related to viability. |
| LDH Assay | Measures membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Non-destructive to remaining cells; sensitive and suitable for high-throughput screening. | LDH in serum-containing medium can contribute to background; only measures membrane leakage. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental conditions.
Materials:
-
Primary cells in culture
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer and coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare Cell Suspension: Harvest your treated and control cells and create a single-cell suspension.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature. Do not exceed 5 minutes as this can lead to an overestimation of cell death.
-
Loading Hemocytometer: Carefully load 10 µL of the cell suspension-Trypan Blue mixture into a clean hemocytometer.
-
Cell Counting: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the designated squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Primary cells in culture in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if required by the kit) and carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.
Visualizations
Caption: Mechanism of this compound at the pituitary GnRH receptor.
Caption: General workflow for assessing cell viability in primary cultures.
Caption: Logical workflow for troubleshooting unexpected cell viability results.
References
Ganirelix Acetate and its effect on downstream signaling pathways
This guide is designed for researchers, scientists, and drug development professionals using Ganirelix Acetate in experimental settings. It provides answers to frequently asked questions, troubleshooting advice for common laboratory issues, detailed experimental protocols, and visualizations of the relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It competitively binds to and blocks GnRH receptors on pituitary gonadotroph cells.[1][2] This action prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The effect is a rapid, profound, and reversible suppression of gonadotropin release, with a more pronounced effect on LH than FSH.
Q2: How does the mechanism of a GnRH antagonist like Ganirelix differ from a GnRH agonist?
A2: Ganirelix, as a GnRH antagonist, provides immediate and direct blockage of the GnRH receptor, leading to a rapid decrease in gonadotropin levels without an initial stimulatory phase. In contrast, GnRH agonists initially cause a "flare-up" effect—a surge in LH and FSH secretion—before they desensitize the pituitary gland and downregulate the receptors, which then leads to suppressed gonadotropin levels.
Q3: What are the best practices for storing this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C and protected from light. If you must store it in solution, use sterile buffers and consider filtering to prevent microbial contamination. To maintain peptide integrity and ensure experimental reproducibility, it is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution for single-use experiments is highly recommended.
Q4: What downstream signaling pathways are inhibited by this compound?
A4: By blocking the GnRH receptor, Ganirelix prevents the activation of the associated G-protein, primarily Gαq/11. This inhibition blocks the entire downstream cascade, which includes:
-
Inhibition of Phospholipase C (PLC): Prevents the activation of this key effector enzyme.
-
Suppression of Second Messengers: Blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Prevention of Calcium Mobilization: The lack of IP3 production prevents the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum.
-
Inhibition of Protein Kinase C (PKC) Activation: The absence of DAG and intracellular calcium elevation prevents the activation of PKC.
-
Blockade of MAPK Cascades: Consequently, downstream pathways like the Raf-MEK-ERK cascade, which are normally activated by PKC and other signals to regulate the transcription of LH and FSH genes, are not initiated.
Troubleshooting Guides
Issue 1: Solubility and Precipitation
Q: My this compound powder is not dissolving in my aqueous buffer, or it precipitates when I dilute my DMSO stock solution. What should I do?
A: This is a common issue related to the peptide's solubility characteristics.
Possible Causes & Solutions:
-
Incorrect pH: The aqueous solubility of Ganirelix is highly dependent on pH. The commercial formulation is adjusted to a pH of approximately 5.0. Ensure your aqueous buffer is adjusted to a similar pH to improve dissolution.
-
Exceeding Solubility Limit: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the final concentration may exceed its solubility limit in the mixed-solvent system, causing precipitation.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. Gentle warming or brief sonication can aid initial dissolution.
-
Warm both the stock solution and the aqueous buffer to room temperature before mixing.
-
Add the stock solution dropwise to the gently vortexing aqueous buffer. This rapid dispersion helps prevent localized concentration spikes and precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.5%) to avoid affecting your cellular or animal model.
-
-
Issue 2: Inconsistent or No Biological Effect
Q: I am not observing the expected suppression of LH/FSH or other downstream effects in my cell-based assay or animal model. Why might this be happening?
A: Inconsistent results can stem from issues with the compound's integrity, experimental design, or assay sensitivity.
Possible Causes & Solutions:
-
Peptide Degradation: Improper storage, such as exposure to light, room temperature for extended periods, or multiple freeze-thaw cycles, can degrade the peptide, reducing its activity.
-
Solution: Always store lyophilized peptide at -20°C. Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.
-
-
Biological Contamination: Endotoxins (lipopolysaccharides) from bacterial contamination can cause erratic results in immunological or cell-based assays by stimulating unwanted immune reactions.
-
Solution: Use high-purity, endotoxin-free this compound. Ensure all solutions and labware are sterile.
-
-
Insufficient Dose or Incubation Time: The concentration of Ganirelix may be too low to effectively compete with endogenous GnRH (in vivo) or the GnRH agonist used in your assay.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific model. Review literature for effective doses used in similar experimental systems.
-
-
Assay Sensitivity: The method used to detect downstream effects (e.g., hormone ELISA) may not be sensitive enough to measure the change.
-
Solution: Validate your assay's limit of detection and ensure it is appropriate. Check that control treatments (positive and negative) are behaving as expected.
-
Issue 3: Unexpected Cellular Responses or Off-Target Effects
Q: I am observing cellular effects that are not directly related to LH/FSH suppression. Is this expected?
A: While Ganirelix is highly specific for the GnRH receptor, off-target effects or model-specific responses are possible.
Possible Causes & Solutions:
-
Histamine Release: At high concentrations, Ganirelix has been shown to induce histamine release from mast cells in some in vitro models (e.g., rat peritoneal mast cells), although it is designed for minimal histamine-releasing properties.
-
Solution: If you suspect inflammatory or allergic-type responses, consider whether the concentration used is excessive. Lower the dose if possible or use appropriate controls to rule out this effect.
-
-
GnRH Receptors in Other Tissues: GnRH receptors are found in tissues outside the pituitary, including the ovaries, placenta, and various cancer cells. Ganirelix could potentially have direct effects in these tissues.
-
Solution: Be aware of the potential for extra-pituitary effects depending on your experimental model. Review literature to see if GnRH receptor signaling has been characterized in your specific cell type or tissue.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Receptor Binding & Activity
| Parameter | Value | Organism/System | Reference |
|---|---|---|---|
| IC₅₀ | 3.6 nM | Gonadotropin-releasing hormone receptor (GNRHR) |
| pA₂ | 9.3 | GNRHR | |
Table 2: Pharmacokinetic Properties (Human, 250 µg Subcutaneous Dose)
| Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) | Unit | Reference |
|---|---|---|---|---|
| Tₘₐₓ (Time to Peak) | 1.1 ± 0.3 | 1.1 ± 0.2 | hours | |
| Cₘₐₓ (Peak Concentration) | 14.8 ± 3.2 | 11.2 ± 2.4 | ng/mL | |
| t½ (Elimination Half-life) | 12.8 ± 4.3 | 16.2 ± 1.6 | hours | |
| Absolute Bioavailability | ~91.1 | - | % |
| Protein Binding (in vitro) | 81.9 | - | % | |
Signaling Pathway and Mechanism of Action
This compound acts by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR). In a normal physiological state, GnRH binding activates the Gαq/11 subunit, initiating a cascade that leads to gonadotropin release. Ganirelix binding prevents this activation, effectively shutting down the pathway.
Caption: GnRH receptor signaling pathway and the inhibitory point of this compound.
Detailed Experimental Protocols
Protocol 1: Competitive GnRH Receptor Binding Assay
This assay quantifies the binding affinity of this compound by measuring its ability to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Prepared from a GnRHR-expressing cell line (e.g., HEK293-GnRHR) or pituitary tissue.
-
Radioligand: Radiolabeled GnRH analog (e.g., [¹²⁵I]-[D-Trp⁶]–GnRH).
-
Competitor: Unlabeled this compound.
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plate, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: a. Homogenize GnRHR-expressing cells or tissue in a cold lysis buffer. b. Centrifuge the homogenate to pellet the cell membranes. c. Wash the pellet and resuspend it in Binding Buffer. d. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup (in a 96-well plate): a. Add components in the following order for each well: i. Total Binding wells: 150 µL membrane prep + 50 µL Binding Buffer. ii. Competitor wells: 150 µL membrane prep + 50 µL this compound (at various concentrations for a dose-curve). iii. Non-specific Binding wells: 150 µL membrane prep + 50 µL of a high concentration of unlabeled GnRH agonist. b. Add 50 µL of the radioligand solution to all wells. The final volume should be consistent across all wells.
-
Incubation: a. Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing: a. Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold Wash Buffer.
-
Quantification: a. Place the filters into scintillation vials with a scintillation cocktail. b. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding at each concentration of Ganirelix. b. Plot the percentage of specific binding against the log concentration of Ganirelix to generate a competition curve and determine the IC₅₀ value.
Protocol 2: Quantification of LH and FSH Levels (Immunoassay)
This protocol outlines a general method for measuring LH and FSH concentrations in serum or cell culture media using a competitive immunoassay (e.g., Radioimmunoassay - RIA or ELISA).
Materials:
-
Serum samples or cell culture supernatant.
-
Hormone-specific primary antibody (e.g., anti-LH or anti-FSH).
-
Radiolabeled or enzyme-conjugated hormone (tracer).
-
Standard solutions of the hormone of known concentrations.
-
Assay buffer.
-
Precipitating reagent (for RIA) or substrate (for ELISA).
-
Gamma counter or plate reader.
Methodology:
-
Standard Curve Preparation: Prepare a series of dilutions of the hormone standard to generate a standard curve.
-
Assay Setup: a. In separate assay tubes or wells, combine the sample (or standard), the specific primary antibody, and the labeled hormone tracer.
-
Incubation: Incubate the mixture for a specified time (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding between the labeled tracer and the unlabeled hormone in the sample for the antibody binding sites.
-
Separation (for RIA): Add a precipitating reagent to separate the antibody-bound hormone from the free hormone. Centrifuge and decant the supernatant.
-
Detection: a. For RIA: Measure the radioactivity of the pellet using a gamma counter. b. For ELISA: After washing steps, add the appropriate substrate to generate a colorimetric or chemiluminescent signal and measure it with a plate reader.
-
Data Analysis: a. Plot the signal from the standards against their known concentrations to create a standard curve. b. Interpolate the hormone concentration in the unknown samples from the standard curve.
Caption: General experimental workflow for evaluating this compound's effects.
References
Validation & Comparative
A Comparative Guide to the In Vitro Validation of Ganirelix Acetate's GnRH Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro methods used to validate the antagonistic activity of Ganirelix Acetate at the gonadotropin-releasing hormone (GnRH) receptor. It offers a comparison with other GnRH antagonists, supported by quantitative data and detailed experimental protocols, to serve as a technical resource for professionals in reproductive endocrinology and pharmacology.
Mechanism of Action: Competitive Antagonism
This compound is a synthetic decapeptide that functions as a potent, third-generation GnRH antagonist.[1][2] Its primary mechanism involves competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3][4] This binding action physically blocks endogenous GnRH from activating the receptor, thereby preventing the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release, Ganirelix produces an immediate, profound, and reversible suppression of these hormones. This rapid onset and reversible nature are critical for its clinical application in controlled ovarian hyperstimulation protocols to prevent premature LH surges.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by GnRH, this initiates a signaling cascade through phospholipase C (PLC), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, culminating in gonadotropin synthesis and release. Ganirelix effectively halts this entire pathway at its inception by preventing the initial receptor activation.
References
A Comparative Analysis of Ganirelix Acetate and Cetrorelix: Efficacy and Safety in Assisted Reproductive Technology
In the landscape of assisted reproductive technology (ART), the prevention of a premature luteinizing hormone (LH) surge is a critical determinant of successful outcomes. Gonadotropin-releasing hormone (GnRH) antagonists, such as Ganirelix Acetate and Cetrorelix, have become integral to controlled ovarian stimulation protocols.[1] These antagonists offer rapid and reversible suppression of gonadotropin secretion by competitively blocking GnRH receptors at the pituitary level.[1] This guide provides a comprehensive comparison of the efficacy and safety of this compound and Cetrorelix, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Antagonism
Both Ganirelix and Cetrorelix are synthetic decapeptides that function as competitive antagonists of the GnRH receptor in the pituitary gland. By binding to these receptors, they effectively block endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and follicle-stimulating hormone (FSH). This immediate, dose-dependent suppression of gonadotropins is crucial for preventing a premature LH surge, which could otherwise lead to untimely ovulation and the cancellation of the ART cycle.[1]
Comparative Efficacy
Multiple studies have established the high efficacy of both Ganirelix and Cetrorelix in preventing a premature LH surge. A prospective, randomized trial reported that no patients in either the single-dose Cetrorelix (3 mg) group or the daily Ganirelix (0.25 mg) group experienced a premature LH surge.[2] While both antagonists demonstrate comparable pregnancy and live birth rates, some retrospective studies suggest that Cetrorelix may offer superior control of LH surge and a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to Ganirelix.[1]
Efficacy Data Summary
| Efficacy Outcome | This compound | Cetrorelix | p-value | Reference |
| Incidence of LH ≥10 U/L | 7.6% | 4.9% | <0.001 | |
| Incidence of LH ratio ≥2 | 9.2% | 6.1% | <0.001 | |
| Live Birth Rate | 49.4% | 47.2% | 0.074 | |
| Pregnancy Rate | Comparable | Comparable | Not Statistically Significant |
Comparative Safety
The safety profiles of Ganirelix and Cetrorelix are similar, with both being well-tolerated. However, some studies indicate a difference in the incidence of Ovarian Hyperstimulation Syndrome (OHSS). A retrospective cohort study found a higher overall incidence of OHSS with Ganirelix compared to Cetrorelix.
Safety Data Summary
| Safety Outcome | This compound | Cetrorelix | p-value | Reference |
| Overall OHSS Incidence | 1.1% | 0.4% | 0.01 | |
| Early-onset OHSS | 0.7% | 0.3% | 0.06 | |
| Late-onset OHSS | 0.4% | 0.1% | 0.15 |
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. Below is a detailed protocol for a typical prospective, randomized, comparative study.
Study Design: Prospective, Randomized, Open-Label, Comparative Study
1. Patient Population:
-
Inclusion criteria typically involve infertile patients undergoing ART. For instance, a study included 185 infertile patients.
2. Intervention:
-
Ganirelix Group: Patients receive daily subcutaneous injections of 0.25 mg this compound.
-
Cetrorelix Group: Patients receive a single subcutaneous injection of 3 mg Cetrorelix acetate. If the criteria for hCG administration are not met four days after the initial dose, daily 0.25 mg Cetrorelix is administered.
-
Initiation of Antagonist: In both groups, the antagonist is typically administered when the lead follicle reaches a diameter of ≥14 mm.
3. Controlled Ovarian Stimulation (COH):
-
COH is initiated on the 2nd or 3rd day of the menstrual cycle.
-
Antagonists are introduced when the dominant follicle reaches 14–15 mm in diameter, or if the follicle's diameter exceeds 12 mm with serum estradiol levels above 300 pg/ml.
-
Daily subcutaneous injections of 0.25 mg of either Cetrorelix or Ganirelix are continued until the day of the ovulation trigger.
4. Hormone Monitoring:
-
Blood samples are collected to assess LH, FSH, and estradiol (E2) levels at several key time points: at baseline, on the day of antagonist initiation, on the day of hCG administration, and on the day of oocyte retrieval.
5. Main Outcome Measures:
-
Primary Outcome: The primary measure of efficacy is the percentage of patients without a premature LH surge, which is often defined as an LH level of less than 10 IU/L on the day of hCG administration.
-
Secondary Outcomes: These include various IVF and embryo transfer (ET) outcomes, such as the number of oocytes retrieved, fertilization rates, implantation rates, and pregnancy rates. Safety profiles, including the incidence of OHSS and injection-site reactions, are also assessed.
6. Statistical Analysis:
-
Statistical comparisons of means and proportions between the two treatment groups are performed using appropriate statistical tests, such as the t-test and chi-square test. Logistic regression analysis may be used to evaluate the efficacy and safety of the GnRH antagonists and to identify predictors of live birth.
Conclusion
Both this compound and Cetrorelix are highly effective in preventing premature LH surges in patients undergoing controlled ovarian stimulation for ART. Clinical evidence suggests that while both GnRH antagonists lead to comparable pregnancy and live birth rates, Cetrorelix may offer advantages in terms of superior LH surge control and a reduced risk of OHSS. The choice between these antagonists may be influenced by physician preference, patient convenience (single-dose versus daily injections), and the individual patient's risk profile for OHSS.
References
A Comparative Analysis of GnRH Receptor Antagonists: Ganirelix Acetate vs. Elagolix
In the landscape of gonadotropin-releasing hormone (GnRH) receptor antagonists, both Ganirelix Acetate and Elagolix stand out as crucial therapeutic agents. While both effectively suppress the hypothalamic-pituitary-gonadal axis by competitively blocking the GnRH receptor, their distinct molecular structures and pharmacokinetic profiles translate to different clinical applications and binding kinetics. This guide provides a detailed comparison of their binding characteristics to the GnRH receptor, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Binding Kinetics: A Quantitative Comparison
The binding affinity of a drug to its target is a critical determinant of its potency and duration of action. For GnRH receptor antagonists, a high binding affinity ensures effective displacement of the endogenous GnRH, leading to a rapid and profound suppression of gonadotropin secretion. The binding kinetics of this compound and Elagolix have been characterized using various in vitro assays, with the key quantitative parameters summarized below.
| Parameter | This compound | Elagolix | Target Receptor |
| Binding Affinity (Kd) | ~0.4 nM[1] | 54 pM[2] | Human GnRH Receptor |
| Inhibitory Concentration (IC50) | Not explicitly found | 0.25 nM[3] | Human GnRH Receptor |
| Inhibition Constant (Ki) | Not explicitly found | 3.7 nM[3] | Human GnRH Receptor |
| Association Rate (k_on) | Not readily available in public literature[4] | Not readily available in public literature | Human GnRH Receptor |
| Dissociation Rate (k_off) | Not readily available in public literature | Not readily available in public literature | Human GnRH Receptor |
Note: The table reflects the most specific values found in the cited literature. The absence of specific k_on and k_off values in publicly accessible domains is a notable limitation.
Experimental Methodologies
The determination of these binding kinetic parameters relies on sophisticated in vitro techniques. The most common methods employed are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay
This technique is a gold standard for quantifying the interaction between a ligand and its receptor. It directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the binding affinity (Kd), receptor density (Bmax), and the inhibition constant (Ki) of unlabeled competitors.
Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation: Membranes from cells stably expressing the human GnRH receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand: A radiolabeled GnRH analog, such as ¹²⁵I-labeled triptorelin, is used as the tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound or Elagolix).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled GnRH) from the total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the association rate (k_on) and dissociation rate (k_off) of a ligand binding to its target, from which the equilibrium dissociation constant (Kd) can be calculated.
General Protocol for SPR Analysis:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize the GnRH receptor.
-
Receptor Immobilization: The purified GnRH receptor is covalently coupled to the sensor chip surface.
-
Analyte Injection: A solution containing the analyte (this compound or Elagolix) at various concentrations is flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized receptor is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the surface. This phase provides the association rate constant (k_on).
-
Dissociation Phase: The analyte solution is replaced with a buffer flow, and the dissociation of the analyte from the receptor is monitored. This phase provides the dissociation rate constant (k_off).
-
Regeneration: The sensor surface is regenerated by a brief pulse of a solution that removes the bound analyte without denaturing the immobilized receptor.
-
Data Analysis: The sensorgram data (a plot of response units versus time) is fitted to kinetic models to determine the k_on, k_off, and Kd values.
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Signaling Pathway Inhibition
Both this compound and Elagolix are competitive antagonists of the GnRH receptor, a G-protein coupled receptor (GPCR). The binding of these antagonists to the GnRH receptor physically blocks the endogenous GnRH from binding and initiating the downstream signaling cascade. This cascade is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately trigger the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By competitively inhibiting the initial step of this pathway, both drugs effectively and reversibly suppress gonadotropin release.
Caption: GnRH receptor signaling and competitive antagonism.
References
Validating the Reversibility of Ganirelix Acetate's Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ganirelix Acetate's effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis with a focus on the reversibility of these effects. Experimental data is presented to offer an objective analysis for researchers, scientists, and drug development professionals.
This compound is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors on the pituitary gonadotroph, leading to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This mechanism of action is distinct from GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors. The suppression of gonadotropins by this compound is a key component of its therapeutic use, particularly in assisted reproduction technologies to prevent premature LH surges. A critical aspect of its clinical utility is the rapid and complete reversibility of its effects upon discontinuation, allowing for a timely return of normal HPG axis function.
Data Presentation: Suppression and Recovery of HPG Axis Hormones
The following tables summarize the quantitative data on the suppression and recovery of key HPG axis hormones following the administration of this compound.
| Hormone | Maximum Suppression (%) | Time to Maximum Suppression | Time to Full Recovery | Reference |
| Luteinizing Hormone (LH) | 74% | 4 hours post-last dose | Within 48 hours | |
| Follicle-Stimulating Hormone (FSH) | 32% | 16 hours post-last dose | Within 48 hours | |
| Estradiol (E2) | 25% | 16 hours post-last dose | Within 48 hours |
Table 1: Summary of Hormone Suppression and Recovery after Multiple Doses of this compound (0.25 mg daily for 7 days in healthy female volunteers).
Comparative Analysis with GnRH Agonists
| Parameter | GnRH Antagonist (Degarelix) | GnRH Agonist (Leuprorelin/Goserelin) | Reference |
| Median time to testosterone recovery (>50 ng/dL) | 27.3 weeks | 4.8 weeks | |
| Serum LH and FSH levels (16-24 weeks post-treatment) | Remained significantly lower | Returned towards baseline |
Table 2: Comparison of HPG Axis Recovery after 12 Weeks of Neoadjuvant Androgen Deprivation Therapy. This table uses data from a study on degarelix as a proxy for a GnRH antagonist comparison.
Experimental Protocols
Quantification of Serum Hormones (LH, FSH)
Method: Enzyme-Linked Immunosorbent Assay (ELISA) - Sandwich Principle
Principle: The ELISA for LH and FSH is a solid-phase sandwich immunoassay. The microtiter wells are coated with a monoclonal antibody directed towards a specific antigenic site on the LH or FSH molecule. The patient's serum sample is added to the well, and the endogenous hormone binds to the coated antibody. Subsequently, an enzyme-conjugated anti-hormone antibody (e.g., horseradish peroxidase-conjugated) is added, which binds to a different epitope on the captured hormone, forming a "sandwich". After a washing step to remove unbound components, a substrate solution is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the hormone in the sample and is measured using a microtiter plate reader.
Typical Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature.
-
Sample Addition: Dispense 25-50 µL of standards, controls, and patient serum into the appropriate microtiter wells.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme-conjugated antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-45 minutes).
-
Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 5 times) with a wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes).
-
Stopping the Reaction: Add 50-100 µL of a stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microtiter plate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the hormone in the patient samples.
Mandatory Visualizations
Caption: HPG Axis Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating HPG Axis Reversibility.
References
A Comparative Analysis of the Metabolic Stability of Ganirelix and Cetrorelix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix and Cetrorelix are third-generation gonadotropin-releasing hormone (GnRH) antagonists.[1] They are synthetic decapeptides used in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2][3][] Both drugs act by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin secretion.[2] While their clinical efficacy is comparable, their metabolic stability profiles, which influence their pharmacokinetic properties and dosing regimens, exhibit notable differences. This guide provides a detailed comparative analysis of the metabolic stability of Ganirelix and Cetrorelix, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability and Pharmacokinetic Parameters
The metabolic stability of a drug is a critical determinant of its in vivo half-life and clearance. The following table summarizes key quantitative data on the metabolic stability and pharmacokinetics of Ganirelix and Cetrorelix.
| Parameter | Ganirelix | Cetrorelix | Reference(s) |
| Route of Metabolism | Primarily enzymatic hydrolysis. | Enzymatic hydrolysis (peptidases) and minor CYP-mediated metabolism (in vitro, S9 fractions). | |
| Primary Metabolites | Small peptide fragments, mainly the 1-4 and 1-6 peptides. | Small peptide fragments, with the 1-4 peptide being predominant. | |
| Elimination Half-Life (subcutaneous) | Approximately 13 hours. | Approximately 30 hours (single 0.25 mg dose) to 62.8 hours (single 3 mg dose). | |
| Clearance | Approximately 2.4 L/h. | Approximately 1.28 mL/min/kg. | |
| In Vitro Protein Binding (human plasma) | 81.9% | ~86% | |
| Bioavailability (subcutaneous) | ~91% | ~85% |
Metabolic Pathways and Degradation
Ganirelix: The primary metabolic pathway for Ganirelix is enzymatic hydrolysis at specific sites, leading to the formation of smaller, inactive peptide fragments. In vivo studies have identified the 1-4 peptide and the 1-6 peptide as the main metabolites. Forced degradation studies have shown that Ganirelix is susceptible to hydrolysis under both acidic and alkaline conditions, further indicating the lability of its peptide bonds.
Cetrorelix: Cetrorelix is also metabolized by peptidases through hydrolysis, with the (1-4) peptide being the major metabolite. Interestingly, in vitro studies using human liver S9 fractions have shown that some metabolites of Cetrorelix are formed in an NADPH-dependent manner, suggesting the involvement of cytochrome P450 (CYP) enzymes in its metabolism. However, these NADPH-dependent metabolites were not detected in incubations with human hepatocytes, where hydrolytic reactions were the primary metabolic pathway observed. This suggests that while CYP-mediated metabolism may occur, its contribution in vivo might be limited. In vitro, Cetrorelix has been shown to be stable against phase I and phase II metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the metabolic stability of peptide drugs like Ganirelix and Cetrorelix.
Liver Microsomal Stability Assay
This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
-
Test System: Pooled human liver microsomes.
-
Incubation Medium: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and a NADPH-regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).
-
Test Compound Concentration: Typically 1-10 µM.
-
Microsome Concentration: 0.5 mg/mL.
-
Incubation: The test compound is incubated with the microsomes and incubation medium at 37°C with shaking. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as proteases and esterases that can degrade peptide drugs.
-
Test System: Pooled human plasma.
-
Incubation: The test compound is incubated in plasma at 37°C.
-
Time Points: Aliquots are collected at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile or ethanol) or an acid (e.g., trichloroacetic acid).
-
Sample Analysis: Following centrifugation, the amount of the remaining intact peptide in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the degradation rate and the half-life of the compound in plasma.
Visualizations
Signaling Pathway
References
In Vivo Comparison of Ganirelix Acetate and Degarelix on Testosterone Suppression: A Guide for Researchers
This guide provides an objective in vivo comparison of Ganirelix Acetate and Degarelix, focusing on their performance in testosterone suppression. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data, detailed methodologies, and visualizations to facilitate understanding and further research.
Mechanism of Action: GnRH Antagonism
Both this compound and Degarelix are synthetic peptides that function as gonadotropin-releasing hormone (GnRH) antagonists. They competitively block GnRH receptors in the pituitary gland.[1][2] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn halts the testicular production of testosterone.[1][2] Unlike GnRH agonists, which cause an initial surge in LH and testosterone before downregulation, GnRH antagonists lead to a rapid and direct suppression of testosterone without this initial flare.[3]
Quantitative Comparison of Testosterone Suppression
Preclinical data from a head-to-head study in intact male rats provides a direct comparison of the testosterone-suppressing effects of Ganirelix and Degarelix.
| Time Point | Mean Plasma Testosterone (ng/mL) | |
| Ganirelix (2 mg/kg) | Degarelix (2 mg/kg) | |
| Pre-dose | ~3.5 | ~3.5 |
| Day 1 | ~0.5 | < 0.2 |
| Day 3 | ~1.0 | < 0.2 |
| Day 7 | ~2.5 | < 0.2 |
| Day 14 | ~3.0 | < 0.2 |
| Day 21 | ~3.5 | ~0.3 |
| Day 28 | ~3.5 | ~0.5 |
| Day 42 | Not Reported | ~1.0 |
Additional Preclinical and Clinical Data:
-
This compound: An FDA pharmacology review of preclinical studies noted that subcutaneous administration of Ganirelix reduced testosterone secretion in male rats, dogs, and monkeys. In a study in male rats using a sustained-release formulation, plasma testosterone levels of approximately 3 ng/mL were suppressed, with higher doses maintaining suppression for at least 63 days.
-
Degarelix: In the Dunning rat model of prostate cancer, a single subcutaneous injection of Degarelix led to a rapid and sustained suppression of plasma testosterone to castrate levels, comparable to surgical castration. Clinical trials in men with prostate cancer have consistently demonstrated that Degarelix rapidly reduces testosterone levels. For instance, at 3 days after starting treatment, 96.1% and 95.5% of patients in two different Degarelix dosing groups achieved testosterone levels of ≤0.5 ng/mL.
Experimental Protocols
The following methodologies are based on preclinical comparative studies of GnRH antagonists.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.
Drug Administration
-
Formulation: this compound and Degarelix are dissolved in a suitable vehicle, such as 5% mannitol in sterile water, for subcutaneous injection.
-
Dosing: A single subcutaneous injection of the respective compound is administered. In the comparative study by Broqua et al. (2002), a dose of 2 mg/kg was used for both Ganirelix and Degarelix.
Blood Sampling and Testosterone Measurement
-
Sampling: Blood samples are collected from the tail vein or via cardiac puncture at specified time points before and after drug administration.
-
Processing: Serum is separated by centrifugation and stored at -20°C until analysis.
-
Testosterone Analysis: Serum testosterone concentrations are determined using a validated radioimmunoassay (RIA). This method involves the competitive binding of radiolabeled testosterone and testosterone in the sample to a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample.
Visualizations
Signaling Pathway of GnRH Antagonists
Caption: Mechanism of testosterone suppression by GnRH antagonists.
Experimental Workflow
Caption: In vivo experimental workflow for comparing GnRH antagonists.
References
- 1. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with degarelix, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Ganirelix Acetate: A Comparative Guide Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized Ganirelix Acetate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It offers a comparative analysis of crude and purified synthetic batches against a reference standard, supported by detailed experimental protocols and data.
This compound is a synthetic decapeptide and a gonadotropin-releasing hormone (GnRH) antagonist.[] It is used to prevent premature ovulation in women undergoing fertility treatments.[2] Ensuring the purity of synthesized this compound is critical for its safety and efficacy. HPLC-MS is a powerful analytical technique for this purpose, combining the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[3][4]
Comparative Purity Analysis
This section compares the purity profiles of three representative samples:
-
Crude Synthesized this compound (Batch A): Represents the initial product post-synthesis, prior to extensive purification.
-
Purified this compound (Batch B): Represents the product after purification steps to remove process-related impurities.
-
This compound Reference Standard: A well-characterized standard of high purity.
The following tables summarize the hypothetical data obtained from the HPLC-MS analysis.
Table 1: HPLC-MS Purity Profile of this compound Batches
| Analyte | Crude Synthesized (Batch A) Purity (%) | Purified (Batch B) Purity (%) | Reference Standard Purity (%) |
| This compound | 92.5 | 99.7 | >99.9 |
| Impurity 1 (Incomplete Deprotection) | 3.2 | 0.1 | <0.01 |
| Impurity 2 (Deamidation Product) | 1.8 | 0.1 | <0.01 |
| Impurity 3 (Diastereomer) | 1.5 | 0.05 | <0.01 |
| Other Impurities | 1.0 | 0.05 | <0.01 |
Table 2: HPLC-MS Identification of this compound and Key Impurities
| Analyte | Retention Time (min) | Observed m/z | Theoretical m/z | Identification |
| This compound | 25.2 | 1570.3 | 1570.3 | Active Pharmaceutical Ingredient |
| Impurity 1 | 22.8 | 1626.4 | 1626.4 | Incomplete Deprotection (e.g., residual tBu group)[5] |
| Impurity 2 | 26.5 | 1571.3 | 1571.3 | Deamidation Product |
| Impurity 3 | 24.9 | 1570.3 | 1570.3 | Diastereomer |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate purity analysis.
Sample Preparation
-
Accurately weigh approximately 5 mg of each this compound sample (Crude Batch A, Purified Batch B, and Reference Standard).
-
Dissolve each sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Vortex each solution to ensure complete dissolution.
-
Filter the solutions through a 0.22 µm syringe filter into HPLC vials.
HPLC-MS Method
The following is a representative HPLC-MS method for the analysis of this compound.
Table 3: HPLC-MS Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II Bio Prime LC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.6 µm, 25 cm x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 20-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-2000 m/z |
| Data Analysis | Peak area normalization for purity calculation |
Visualizing the Workflow and Mechanism
Diagrams help to clarify complex processes and relationships.
Caption: Experimental workflow for this compound purity validation.
This compound functions by competitively blocking GnRH receptors in the pituitary gland. This action prevents the downstream signaling that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting premature ovulation.
Caption: Simplified GnRH signaling pathway and the antagonistic action of Ganirelix.
Conclusion
The purity of synthesized this compound can be effectively validated and compared using a robust HPLC-MS method. This guide demonstrates that while crude synthetic products may contain significant levels of process-related impurities, appropriate purification steps can yield a final product with a purity profile comparable to that of a reference standard. The detailed experimental protocol and illustrative diagrams provided serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
A Comparative Guide: Ganirelix Acetate vs. GnRH Agonists on Oocyte Quality in Assisted Reproductive Technology
For researchers, scientists, and drug development professionals, the selection of a gonadotropin-releasing hormone (GnRH) analogue in controlled ovarian stimulation (COS) protocols is a critical decision that can influence oocyte quality and overall success rates of in vitro fertilization (IVF). This guide provides an objective comparison of Ganirelix Acetate, a GnRH antagonist, and GnRH agonists, focusing on their effects on oocyte quality, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
The primary role of GnRH analogues in assisted reproductive technology is to prevent a premature surge of luteinizing hormone (LH), which could otherwise lead to the untimely release of oocytes and cycle cancellation.[1] While both GnRH agonists and antagonists like this compound effectively achieve this, they do so through fundamentally different mechanisms of action, which may have downstream effects on the follicular environment and oocyte development.[2]
Mechanism of Action: A Tale of Two Pathways
GnRH agonists, upon initial administration, induce a "flare-up" effect by stimulating the pituitary gland to release a surge of FSH and LH.[2] However, with continued use, they lead to a desensitization and downregulation of GnRH receptors, resulting in a profound suppression of gonadotropin release.[2] In contrast, this compound, a GnRH antagonist, competitively binds to and blocks GnRH receptors in the pituitary, leading to an immediate and rapid suppression of LH and FSH without an initial stimulatory phase.[3]
dot
Comparative Analysis of Oocyte and Embryo Quality Parameters
Multiple studies have compared the outcomes of controlled ovarian stimulation using this compound versus GnRH agonists. The following tables summarize key quantitative data from this research.
| Parameter | This compound (GnRH Antagonist Protocol) | GnRH Agonist Protocol (Long) | Significance | References |
| Duration of Stimulation (Days) | Shorter | Longer | p < 0.001 | |
| Total Gonadotropin Dosage | Lower | Higher | p < 0.001 | |
| Number of Oocytes Retrieved | Generally similar or slightly lower | Generally similar or slightly higher | Variable, often not statistically significant | |
| Mature (MII) Oocytes (%) | Similar | Similar | Not Statistically Significant | |
| Fertilization Rate (%) | Similar | Similar | Not Statistically Significant |
Table 1: Clinical and Laboratory Outcomes
| Parameter | This compound (GnRH Antagonist Protocol) | GnRH Agonist Protocol (Long) | Significance | References |
| High-Quality Embryo Rate (%) | Higher (in some studies) | Lower (in some studies) | p < 0.05 (in some studies) | |
| Implantation Rate (%) | Higher (in some studies) | Lower (in some studies) | p < 0.05 (in some studies) | |
| Clinical Pregnancy Rate (%) | Similar or slightly lower | Similar or slightly higher | Often not statistically significant |
Table 2: Embryo Quality and Pregnancy Outcomes
Experimental Protocols
The following outlines a typical experimental workflow for a comparative study between a GnRH antagonist (Ganirelix) protocol and a GnRH agonist long protocol.
dot
Detailed Methodologies:
-
Patient Population: Studies typically include women of reproductive age with normal ovarian reserve, excluding those with conditions like polycystic ovary syndrome (PCOS) or diminished ovarian reserve to ensure a homogenous study group.
-
Ovarian Stimulation: Gonadotropin injections (recombinant FSH or hMG) are initiated to stimulate multifollicular development. The dosage is individualized based on patient characteristics such as age, BMI, and antral follicle count.
-
GnRH Analogue Administration:
-
Agonist Long Protocol: A GnRH agonist (e.g., leuprolide acetate) is started in the mid-luteal phase of the preceding menstrual cycle to achieve pituitary downregulation.
-
Antagonist Protocol: this compound (0.25 mg) is typically administered subcutaneously once daily, starting on day 5 or 6 of stimulation, or when the lead follicle reaches a diameter of ≥14 mm.
-
-
Monitoring: Follicular development is monitored through transvaginal ultrasound and serum estradiol levels every few days.
-
Triggering Final Oocyte Maturation: When at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to induce final oocyte maturation.
-
Oocyte Retrieval and Assessment: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 34-36 hours after the trigger shot. Retrieved oocytes are assessed for maturity (Metaphase II stage) and morphological quality, including the uniformity of the cytoplasm and the absence of vacuoles or granules.
-
Fertilization and Embryo Quality Assessment: Fertilization is performed via conventional IVF or intracytoplasmic sperm injection (ICSI). Embryo quality is assessed at various stages. For blastocysts, the Gardner grading system is commonly used, which evaluates the expansion of the blastocoel, and the morphology of the inner cell mass (ICM) and trophectoderm (TE).
The Follicular Environment: A Look at a Key Study
The composition of the follicular fluid, the microenvironment of the developing oocyte, can be influenced by the COS protocol. A cross-sectional study comparing the follicular fluid in GnRH agonist and antagonist cycles found differences in markers of oxidative stress. The study reported that the mean follicular concentrations of superoxide dismutase (SOD), adenosine deaminase (ADA), and nitric oxide (NO) were significantly higher in the GnRH antagonist group. Conversely, the mean follicular hydroxyl proline was significantly higher in the GnRH agonist group. These findings suggest that the two protocols may create different follicular environments, which could potentially impact oocyte quality.
Discussion and Conclusion
The choice between this compound and a GnRH agonist involves a trade-off between several factors. The GnRH antagonist protocol offers a shorter duration of treatment, requires a lower total dose of gonadotropins, and is generally preferred for its convenience and patient comfort.
In terms of oocyte quality, the evidence suggests that this compound does not have a detrimental effect and, in some patient populations, may be associated with a higher rate of good-quality embryos. While the number of retrieved oocytes may be slightly lower in some antagonist cycles, the rates of mature oocytes and fertilization are generally comparable to the long agonist protocol.
It is important to note that for certain patient populations, such as those with polycystic ovary syndrome who may produce poor-quality oocytes with an agonist, switching to an antagonist protocol has been observed to improve oocyte quality.
Ultimately, both this compound and GnRH agonists are effective at preventing a premature LH surge. The decision of which to use should be based on a comprehensive evaluation of the patient's individual characteristics, the clinical experience of the practitioner, and the specific goals of the treatment or research protocol. Further research into the long-term effects of these protocols on the follicular microenvironment and oocyte developmental competence will continue to refine their application in the field of reproductive medicine.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Ganirelix Acetate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ganirelix Acetate, a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH), ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is critical to mitigate potential health impacts and prevent the release of biologically active compounds into the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[1] Open handling of this compound should be avoided; the use of closed systems or containment technologies like glove boxes is recommended whenever feasible.[1][2][3]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with water as a precautionary measure.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
Waste Characterization and Segregation
Proper disposal begins with the correct segregation of waste at the point of generation. This compound-related waste must be separated from general refuse and categorized based on its form. It is imperative not to dispose of this compound waste into the sewer system. All waste must be disposed of through an approved waste disposal plant.
The following table summarizes the proper segregation and containment for different types of this compound waste:
| Waste Type | Description | Containment | Disposal Stream |
| Unused or Expired this compound | Vials or pre-filled syringes containing the product. | Designated, clearly labeled "Pharmaceutical Waste" or "Chemical Waste" container that is leak-proof and securely sealed. | Chemical or Hazardous Waste Contractor |
| Used Sharps | Used pre-filled syringes with attached needles. | Puncture-resistant, leak-proof, labeled sharps container. | Biomedical/Sharps Waste Contractor |
| Contaminated Solid Waste | Gloves, absorbent pads, vials, and other materials in direct contact with this compound solution. | Designated waste bag or container for chemically contaminated solid waste. | Chemical or Hazardous Waste Contractor |
Disposal Protocols
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Discard in General Trash: Unused or expired this compound must be treated as pharmaceutical waste.
-
Containment: Place the original containers (vials, syringes) into a designated, clearly labeled "Pharmaceutical Waste" or "Chemical Waste" container. This container should be leak-proof and securely sealed.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, in compliance with institutional guidelines for chemical waste.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous material disposal company. Incineration is often the preferred method for the disposal of waste products.
Protocol 2: Disposal of Used Pre-filled Syringes and Needles (Sharps)
-
Immediate Disposal: Immediately after use, do not recap, bend, or break the needle.
-
Containment: Place the used syringe and needle directly into a designated, puncture-resistant, leak-proof, and clearly labeled sharps container.
-
Container Management: Do not overfill the sharps container. Once it is approximately three-quarters full, securely seal it.
-
Final Disposal: The sealed sharps container should be disposed of through your institution's biomedical or sharps waste stream, handled by a licensed disposal vendor.
Protocol 3: Disposal of Contaminated Solid Waste
-
Segregation: Any materials, such as gloves, absorbent pads, or vials, that have come into direct contact with the this compound solution should be considered contaminated.
-
Containment: Place these items into a designated waste bag or container for chemically contaminated solid waste. This should be separate from general trash and sharps waste.
-
Final Disposal: Dispose of the sealed container or bag through your institution's chemical or hazardous waste stream.
Spill Cleanup Procedures
In the event of a spill, contain the spill to prevent it from spreading. Soak up the material with an inert absorbent. All cleanup materials must be collected and disposed of as contaminated waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
